[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol
Description
BenchChem offers high-quality [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,5S)-3-bicyclo[3.1.0]hexanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2/t5?,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIIUAPEQOCMGL-DGUCWDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-36-9 | |
| Record name | [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(N)-Methanocarba Nucleosides: Conformational Locking for Receptor Selectivity
This guide provides an in-depth technical analysis of (N)-methanocarba nucleosides, focusing on their conformational mechanics, therapeutic utility in adenosine receptor signaling, and experimental validation.
Technical Whitepaper & Experimental Guide
Executive Summary
In nucleoside drug design, the flexibility of the ribose ring often results in a significant entropic penalty upon receptor binding. The ribose moiety naturally oscillates between the North (C3'-endo) and South (C2'-endo) conformations. (N)-methanocarba nucleosides utilize a rigid bicyclo[3.1.0]hexane scaffold to replace the furanose ring, effectively "locking" the sugar pucker in the North (N) conformation.[1]
This conformational restriction mimics the bioactive state required by specific G-protein coupled receptors (GPCRs), particularly the A3 Adenosine Receptor (A3AR) and P2Y1 receptor , resulting in agonists with nanomolar potency and exceptional selectivity. This guide outlines the structural mechanics, therapeutic rationale, and self-validating protocols for synthesizing and characterizing these molecules.
Part 1: The Conformational Landscape
To understand the utility of methanocarba nucleosides, one must first quantify the problem of ribose flexibility.
The Pseudorotation Cycle
Natural nucleosides exist in a dynamic equilibrium defined by the pseudorotation phase angle (
-
North (N) Conformation:
(C3'-endo). Preferred by A3AR agonists and RNA helices. -
South (S) Conformation:
(C2'-endo). Preferred by A1/A2A adenosine receptors and B-DNA.
In solution, the energy barrier between these states is low (
The Methanocarba Solution
The (N)-methanocarba modification replaces the ribose oxygen with a methylene group and fuses a cyclopropane ring to the cyclopentane backbone. This creates a bicyclo[3.1.0]hexane system.[1][2][3][4]
-
Mechanism: The fused cyclopropane ring imposes severe torsional strain that prevents the cyclopentane ring from twisting.
-
The Lock: Depending on the stereochemistry of the fusion, the ring is permanently fixed in either the North or South envelope.
-
(N)-Methanocarba: Locks the "sugar" in the C3'-endo mimic (
). -
(S)-Methanocarba: Locks the "sugar" in the C2'-endo mimic (
).
-
Visualization: The Pseudorotation Landscape
The following diagram illustrates the pseudorotation cycle and how the methanocarba scaffold restricts the conformational space.
Caption: The pseudorotation cycle showing natural ribose flexibility versus the rigid locking provided by methanocarba scaffolds.
Part 2: Therapeutic Applications (A3AR Focus)
Mechanism of Action
The A3 Adenosine Receptor (A3AR) is a G-protein coupled receptor involved in cardioprotection, neuroprotection, and inflammation. Structure-Activity Relationship (SAR) studies, pioneered by Dr. Victor Marquez and Dr. Kenneth Jacobson, revealed that the A3AR binding pocket strictly accommodates the North (C3'-endo) conformation of the ribose.
By using (N)-methanocarba nucleosides (e.g., MRS1898 , MRS2346 ), researchers achieved two critical goals:
-
Pre-organization: The ligand is already in the bioactive conformation, eliminating the entropic penalty of binding.
-
Selectivity: The "locked" shape sterically clashes with the binding pockets of A1 and A2A receptors (which prefer South or flexible sugars), thereby reducing off-target side effects.
Quantitative Comparison: Ribose vs. (N)-Methanocarba
The table below highlights the potency shift observed when converting a flexible adenosine analogue to its (N)-methanocarba equivalent.
| Compound Class | Sugar Moiety | Conformation | A3AR Affinity ( | Selectivity (A3 vs A1) |
| IB-MECA | Ribose | Flexible (N | ~1.1 nM | Moderate |
| MRS1898 | (N)-Methanocarba | Locked North | 0.29 nM | High (>500x) |
| (S)-Isomer | (S)-Methanocarba | Locked South | >10,000 nM | Inactive at A3 |
Note: Data derived from Jacobson et al., J. Med. Chem.
Part 3: Experimental Validation & Protocols
Synthesis Workflow (Convergent Approach)
The synthesis of (N)-methanocarba nucleosides is complex due to the construction of the bicyclic system. The modern "convergent" route is preferred for its scalability.
Protocol Outline:
-
Starting Material: 2,3-O-isopropylidene-D-erythrose.
-
Cyclopropanation: Use of a Simmons-Smith type reaction or intramolecular carbenoid addition to form the bicyclo[3.1.0]hexane scaffold.
-
Coupling: A Mitsunobu reaction is used to couple the nucleobase (e.g., Adenine, Uracil) to the pseudo-sugar. This inversion of configuration is critical for establishing the correct stereochemistry at the
-position.
Caption: Convergent synthetic pathway for (N)-methanocarba nucleosides from erythrose derivatives.
Self-Validating Protocol: NMR Conformation Check
The most critical step in validation is proving the "North" lock. You cannot rely solely on mass spectrometry; you must verify the geometry using 1H NMR .
The Principle:
The Vicinal Coupling Constant (
-
North (C3'-endo) Mimic: The dihedral angle
is approximately 90° . -
South (C2'-endo) Mimic: The dihedral angle is approximately 150-160° .
The Diagnostic Test:
-
Acquire a high-resolution 1H NMR spectrum (minimum 400 MHz) in
or . -
Locate the anomeric proton signal (
), typically a doublet between 5.5 - 6.5 ppm. -
Measure the coupling constant (
):-
If
Hz: The proton appears as a singlet or a very sharp doublet. Result: NORTH Conformation (Confirmed). -
If
Hz: The proton appears as a clear doublet. Result: SOUTH Conformation (Incorrect Isomer).
-
Why this is self-validating:
This physical constant is non-negotiable. If your synthesized (N)-methanocarba candidate shows a
References
-
Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists. Journal of Medicinal Chemistry.
-
A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists. Journal of Organic Chemistry.
-
Polypharmacology of conformationally locked methanocarba nucleosides. Drug Discovery Today.
-
Structure-Activity Relationships of (N)-Methanocarba Nucleosides at P2Y Receptors. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
The Bicyclo[3.1.0]hexane Scaffold as a North-Conformation Mimic of the Ribose Ring: A Technical Guide for Drug Development Professionals
Abstract
In the rational design of nucleoside analogues, precise control over the conformation of the sugar moiety is a paramount objective. The puckering of the furanose ring in natural nucleosides, a dynamic equilibrium between North (C3'-endo) and South (C2'-endo) conformations, is intrinsically linked to their biological activity, influencing recognition by viral polymerases and cellular kinases. This in-depth technical guide explores the use of the [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol scaffold as a conformationally locked mimic of the North ribose pucker. We will delve into the foundational principles of ribose conformation, the strategic rationale for employing bicyclic scaffolds, detailed synthetic methodologies, and the analytical techniques essential for conformational validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage conformational restriction as a tool to enhance the potency, selectivity, and metabolic stability of novel nucleoside-based therapeutics.
Introduction: The Dynamic Ribose and the Quest for Conformational Control
Nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy.[1] Their mechanism of action often relies on their ability to be recognized and metabolized by viral or cellular enzymes, leading to the termination of DNA or RNA chain elongation.[1] A critical determinant of this molecular recognition is the three-dimensional structure of the nucleoside, particularly the conformation of the ribose or deoxyribose sugar.[2]
The five-membered furanose ring is not planar and exists in a rapid dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South).[3][4] This conformational preference, described by the pseudorotational cycle, dictates the relative orientation of the nucleobase and the phosphate backbone.[4] For instance, the A-form of nucleic acids, characteristic of RNA duplexes, predominantly features the North pucker, while the B-form of DNA favors the South pucker.[5]
Consequently, enzymes that process nucleic acids, such as viral reverse transcriptases and polymerases, often exhibit a preference for a specific sugar conformation.[6] By "locking" a nucleoside analogue into a single, biologically relevant conformation, it is possible to enhance its binding affinity for the target enzyme, reduce off-target effects, and improve its overall therapeutic index.[7] The bicyclo[3.1.0]hexane system has emerged as a particularly effective scaffold for achieving this conformational rigidity, mimicking the North pucker of ribose.[8][9] This guide will focus on the synthesis and analysis of nucleoside analogues derived from [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol as a prime example of this powerful drug design strategy.
The Significance of Ribose Ring Pucker: North vs. South
The puckering of the ribose ring is defined by the displacement of the C2' and C3' atoms from the plane formed by the C1', O4', and C4' atoms.[3]
-
North (C3'-endo) Conformation: The C3' atom is displaced on the same side (endo) of the plane as the C5' atom. This conformation is characteristic of RNA and A-form DNA.[5]
-
South (C2'-endo) Conformation: The C2' atom is displaced on the same side (endo) of the plane as the C5' atom. This is the predominant conformation in B-form DNA.[5]
The equilibrium between these two states is influenced by factors such as the nature of the substituent at the 2' position and the nucleobase. This dynamic nature, while crucial for the biological function of natural nucleic acids, can be a liability in drug design, as the molecule may not consistently present the optimal conformation for binding to its target.
The Pseudorotational Cycle
The continuous range of possible furanose ring conformations can be visualized using the concept of the pseudorotational cycle. This model describes the phase angle (P) and the amplitude of pucker (νmax) of the sugar ring. The North and South conformations represent the two energy minima on this cycle.
The Bicyclo[3.1.0]hexane Scaffold: A Rigid "North" Mimic
The fusion of a cyclopropane ring onto a cyclopentane ring, as in the bicyclo[3.1.0]hexane system, creates a rigid, boat-like conformation that severely restricts the flexibility of the five-membered ring.[8][10] This inherent rigidity makes it an excellent scaffold for mimicking a specific ribose pucker. The stereochemistry of the [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol core pre-organizes the substituents in a manner that closely resembles the North (C3'-endo) conformation of a natural ribose ring.[8]
A prominent example of a nucleoside analogue utilizing this scaffold is North-Methanocarbathymidine (N-MCT).[11] Extensive structural and biological studies have confirmed that N-MCT effectively locks the molecule in a North-like conformation, leading to potent antiviral activity against herpesviruses and HIV.[6][11]
Structural Comparison: Ribose vs. Bicyclo[3.1.0]hexane
| Parameter | Natural Ribose (North Pucker) | Bicyclo[3.1.0]hexane Scaffold | Rationale for Mimicry |
| Ring Conformation | C3'-endo | Locked boat-like | The rigid bicyclic system prevents pseudorotation, fixing the conformation. |
| Dihedral Angles | Characteristic of North pucker | Fixed angles closely resembling the North conformation | Provides a stable and predictable orientation of substituents. |
| Flexibility | Dynamic equilibrium | Rigid | Eliminates the energetic cost of adopting the correct binding conformation. |
| Metabolic Stability | Susceptible to glycosidic bond cleavage | Resistant to enzymatic cleavage | The carbocyclic nature enhances stability against phosphorylases. |
Synthesis of Bicyclo[3.1.0]hexane Nucleoside Analogues
The synthesis of these conformationally locked nucleoside analogues typically follows a convergent approach, where the bicyclic scaffold and the nucleobase are prepared separately and then coupled.[4][12] A key transformation in this process is the Mitsunobu reaction, which allows for the coupling of the bicyclic alcohol with the nucleobase with inversion of stereochemistry.[13][14]
General Synthetic Workflow
Detailed Experimental Protocol: Mitsunobu Coupling
The following is a representative protocol for the Mitsunobu coupling of a bicyclic alcohol with a nucleobase.[14][15]
Materials:
-
Bicyclic alcohol (e.g., a derivative of [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol) (1.0 equiv)
-
Nucleobase (e.g., 6-chloropurine) (1.0 equiv)
-
Triphenylphosphine (PPh3) (1.05 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the bicyclic alcohol (1.05 equiv) and PPh3 (1.05 equiv) in anhydrous THF under an inert atmosphere, add the nucleobase (1.0 equiv).
-
Stir the resulting suspension or solution at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD (1.05 equiv) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired protected nucleoside analogue.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the reagents and lead to side products.
-
Inert Atmosphere: Prevents the oxidation of triphenylphosphine.
-
Stepwise Addition of DIAD at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Inversion of Stereochemistry: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of the stereocenter at the alcohol carbon. This is crucial for obtaining the desired stereoisomer of the final product.[13]
Analytical Techniques for Conformational Validation
Confirming that the bicyclo[3.1.0]hexane scaffold indeed locks the nucleoside analogue in the desired North-like conformation is a critical step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is typically employed.
NMR Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for determining the sugar pucker in solution. The magnitude of the three-bond scalar coupling constants (³JHH) between the protons of the sugar ring is highly dependent on the dihedral angle between them, which in turn is a function of the ring pucker.[3]
Key J-Coupling Correlations for Pucker Determination:
| Coupling Constant | North (C3'-endo) Pucker | South (C2'-endo) Pucker |
| ³J(H1'-H2') | Small (0-2 Hz) | Large (7-10 Hz) |
| ³J(H3'-H4') | Large (7-10 Hz) | Small (0-3 Hz) |
In a bicyclo[3.1.0]hexane nucleoside analogue designed to mimic the North pucker, one would expect to observe a small ³J(H1'-H2') and a large ³J(H3'-H4').[3]
X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.[5][16] This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, providing definitive proof of the locked conformation.
Computational Modeling
Molecular mechanics and quantum mechanics calculations can be used to model the potential energy landscape of the nucleoside analogue.[17][18] These methods can predict the most stable conformation and calculate the energy barriers between different puckered states. For a conformationally locked analogue, these calculations should show a deep energy minimum corresponding to the desired North-like conformation and high energy barriers to other conformations.[17]
Biological Implications and Future Directions
The successful design and synthesis of conformationally locked nucleoside analogues, such as those based on the bicyclo[3.1.0]hexane scaffold, have significant implications for drug discovery. By pre-organizing the molecule in its bioactive conformation, it is possible to:
-
Enhance Potency: Increased affinity for the target enzyme can lead to lower effective doses.
-
Improve Selectivity: A rigid conformation can reduce binding to off-target enzymes, minimizing side effects.
-
Overcome Drug Resistance: Conformationally locked analogues may be less susceptible to resistance mechanisms that rely on the flexibility of the natural substrate.
The principles and methodologies outlined in this guide provide a framework for the rational design of next-generation nucleoside-based therapeutics. Future work in this area will likely focus on exploring novel bicyclic and polycyclic scaffolds to mimic other key conformations, as well as applying these principles to a wider range of therapeutic targets.
References
-
NROChemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Li, W., et al. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(21), 7994-8002. [Link]
-
IMSERC. (n.d.). Nucleic Acid NMR. Sugar Puckering. Retrieved from [Link]
-
Okamoto, K., et al. (2003). An efficient NMR experiment for analyzing sugar-puckering in unlabeled DNA: Application to the 26-kDa Dead Ringer-DNA complex. Journal of Magnetic Resonance, 161(2), 262-268. [Link]
-
Chen, A. A., & García, A. E. (2014). The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids. Journal of Chemical Theory and Computation, 10(2), 853-863. [Link]
-
Lange, O. F., et al. (2014). Improvement of DNA and RNA Sugar Pucker Profiles from Semiempirical Quantum Methods. Journal of Chemical Theory and Computation, 10(3), 1247-1260. [Link]
-
Cho, J. H., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron Letters, 56(23), 3279-3282. [Link]
-
Dethoff, E. A., et al. (2017). Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics. Nucleic Acids Research, 45(13), 7997-8008. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Earl, H. A., et al. (1986). Determination of the DNA sugar pucker using 13C NMR spectroscopy. Journal of the American Chemical Society, 108(13), 3661-3668. [Link]
-
Cong, Q.-V. (2014). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. ScholarWorks. [Link]
-
Kim, H. S., et al. (2007). Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. Organic Letters, 9(21), 4143-4146. [Link]
-
Gagneron, J., et al. (2005). Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold. The Journal of Organic Chemistry, 70(17), 6891-6897. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of carbocyclic nucleoside analogues 13 (the number is from previous paper) 12 from amine 1. Retrieved from [Link]
-
van der Hoorn, R. A., et al. (2002). Solid-state NMR determination of sugar ring pucker in 13C-labeled 2'-deoxynucleosides. Biophysical Journal, 82(1 Pt 1), 361-370. [Link]
- Google Patents. (n.d.). EP0409595A2 - Process for the preparation of a carbocyclic nucleoside analogue.
-
YouTube. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. Retrieved from [Link]
-
Michel, J., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2206. [Link]
-
Harvey, S. C., & Prabhakaran, M. (1986). Ribose puckering: structure, dynamics, energetics, and the pseudorotation cycle. Journal of the American Chemical Society, 108(13), 3668-3674. [Link]
-
Harki, D. A., et al. (2010). Nucleotide-dependent conformational change governs specificity and analog discrimination by HIV reverse transcriptase. Proceedings of the National Academy of Sciences, 107(17), 7767-7772. [Link]
-
Secrist, J. A., et al. (2006). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 62(6), 1295-1300. [Link]
-
Gotte, M. (2006). Biochemical and mechanistic basis for the activity of nucleoside analogue inhibitors of HIV reverse transcriptase. Current Pharmaceutical Design, 12(15), 1871-1886. [Link]
-
Frederick, J. R. (2021). De Novo Synthesis of Bicyclic Nucleoside Analogues. University of Alberta. [Link]
-
UAB. (n.d.). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). North-methanocarbathymidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the ABN nucleoside analogue. Reagents, conditions, and yields. Retrieved from [Link]
-
Theoretical Biochemistry Group. (n.d.). Computational Design of RNAs with Complex Energy Landscapes. Retrieved from [Link]
-
Ishida, T., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(15), 3530. [Link]
-
Chemistry LibreTexts. (2023). Lewis Dot Structures. Retrieved from [Link]
-
Marquez, V. E., et al. (2006). North- and South-Bicyclo[3.1.0]Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. Journal of Medicinal Chemistry, 49(12), 3517-3523. [Link]
-
ViralZone. (n.d.). Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Retrieved from [Link]
-
Khan Academy. (n.d.). Dot structures II: Multiple bonds (video). Retrieved from [Link]
-
ResearchGate. (n.d.). Structures used in this study. The bicyclo [3.1.0] hexane nucleosides.... Retrieved from [Link]
-
Sluis-Cremer, N., et al. (2006). Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding. Current Medicinal Chemistry, 13(14), 1657-1666. [Link]
-
SlidePlayer. (n.d.). Nucleoside Analogues: Efficient, Cost Effective, And Flexible Optimization Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Dot structures II: Multiple bonds (video). Retrieved from [Link]
-
Gergens, D. (n.d.). Drawing Lewis Dot Structures for Inorganic and Organic Compounds. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthesis of Nucleoside Analogues and Peptides for Nanopore Analysis and Controlled Bioactivity. Retrieved from [Link]
-
Marquez, V. E., et al. (2006). The history of N-methanocarbathymidine: the investigation of a conformational concept leads to the discovery of a potent and selective nucleoside antiviral agent. Antiviral Research, 71(2-3), 268-275. [Link]
-
Academia.edu. (n.d.). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Retrieved from [Link]
-
Materials Project. (n.d.). mp-1191376. Retrieved from [Link]
-
ChemRxiv. (2023). Generative AI Design and Exploration of Nucleoside Analogs. Retrieved from [Link]
-
Chemical Science. (2022). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Retrieved from [Link]
-
YouTube. (2015). Lewis Dot Structures. Retrieved from [Link]
-
PMC. (n.d.). The ribosome's energy landscape: Recent insights from computation. Retrieved from [Link]
Sources
- 1. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 2. pnas.org [pnas.org]
- 3. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 4. North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The history of N-methanocarbathymidine: the investigation of a conformational concept leads to the discovery of a potent and selective nucleoside antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation [academia.edu]
- 11. North-methanocarbathymidine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Lewis Dot Structures | ChemTalk [chemistrytalk.org]
- 17. The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Methanocarba Scaffold: A History of Conformational Control in Antiviral Drug Design
An In-depth Technical Guide
Abstract
Nucleoside analogues represent a cornerstone of antiviral chemotherapy, their efficacy rooted in the deceptive mimicry of natural DNA and RNA building blocks.[1][2][3] However, the inherent flexibility of the ribose sugar ring often limits potency and presents challenges for achieving target selectivity. This guide delves into the history and technical evolution of the methanocarba modification, a pivotal strategy in medicinal chemistry that addresses this limitation. By replacing the furanose sugar with a conformationally locked bicyclo[3.1.0]hexane system, the methanocarba scaffold provides rigid three-dimensional structures that can be tailored to fit the precise geometric constraints of viral enzyme active sites.[4][5][6] We will explore the conceptual origins of this approach, the synthetic hurdles overcome, the molecular mechanisms of action, and the landmark compounds that validate the power of conformational constraint in the design of potent and selective antiviral agents.
The Foundational Challenge: Ribose Flexibility and the Rationale for Conformational Locking
The therapeutic principle of nucleoside analogues is their intracellular phosphorylation to the triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation by viral polymerases, leading to chain termination or non-functional viral genomes.[7][8] However, the five-membered furanose ring of a natural nucleoside is not static; it exists in a dynamic equilibrium of puckered conformations, primarily described by the pseudorotational cycle.[4] These conformations are broadly classified as North (N-type) and South (S-type), and different enzymes often exhibit a strong preference for one conformation over the other.
The central hypothesis that drove the development of methanocarba analogues was that by "locking" the pseudosugar into a single, rigid N- or S-type conformation, one could dramatically enhance binding affinity and selectivity for a specific viral target enzyme while reducing interactions with host cellular enzymes, thereby improving the therapeutic index.[5][9] The methanocarba scaffold, a bicyclo[3.1.0]hexane system, proved to be an ideal chemical tool for this purpose. It replaces the endocyclic ribose oxygen with a carbon and introduces a cyclopropane ring, effectively freezing the molecule into a shape that mimics either the N- or S-pucker of a natural sugar.[4][6]
Caption: Figure 1. Conformational locking of the pseudosugar ring.
A History of Synthesis and Discovery
The theoretical appeal of carbocyclic nucleosides was recognized early, but their systematic exploration was hampered by significant synthetic challenges.[10] The pioneering work of Victor Marquez and colleagues was instrumental in developing viable synthetic routes and demonstrating the profound biological implications of conformational locking.[5][9]
Early synthetic strategies were often lengthy and low-yielding. However, the advent of powerful new reactions, notably ring-closing metathesis (RCM) and strategic intramolecular cyclopropanation, revolutionized the field, making key carbasugar intermediates accessible on a preparative scale.[10][11][12] This enabled broader structure-activity relationship (SAR) studies and the eventual development of clinical candidates.
Interestingly, the journey of methanocarba nucleosides did not begin with a direct focus on antiviral agents. Many of the initial compounds were designed and synthesized as highly potent and selective ligands for purinergic receptors, such as the A3 adenosine receptor, for applications in cardioprotection and oncology.[11][13] The potent antiviral activities of some of these scaffolds were discovered through broader screening efforts, a testament to the serendipitous nature of drug discovery where a robust chemical platform can be repurposed for entirely new therapeutic indications.[4][6]
Mechanism of Action: A Two-Step Process of Selective Activation and Inhibition
The antiviral efficacy of methanocarba nucleosides hinges on a mechanism that ensures selective action within virus-infected cells, minimizing harm to healthy host cells. This process can be broken down into two critical stages: selective phosphorylation and polymerase inhibition.
-
Selective Phosphorylation (Activation): Like their parent nucleoside analogues, methanocarba compounds are prodrugs that must be converted to their 5'-triphosphate form to become active.[9][14] The key to their selectivity lies in the first phosphorylation step. Many viruses, particularly herpesviruses, encode their own thymidine kinase (TK) enzymes, which often have a broader substrate specificity than their human counterparts. Methanocarba nucleosides are frequently poor substrates for human cellular kinases but are efficiently phosphorylated by the viral kinase.[9][14][15] This ensures that the active drug is generated preferentially in infected cells.
-
Polymerase Inhibition (Action): Once converted to the triphosphate, the rigid methanocarba analogue acts as a potent inhibitor of the viral DNA polymerase.[14][15] It competes with the natural dNTP for binding to the enzyme's active site. Upon incorporation into the growing viral DNA chain, it acts as a chain terminator because its modified sugar lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thereby halting viral replication.[8]
Caption: Figure 2. Mechanism of action of a methanocarba antiviral.
Landmark Compounds and Their Antiviral Spectrum
(N)-Methanocarbathymidine (N-MCT): The Herpesvirus Prototype
N-MCT stands as a quintessential example of the methanocarba concept. This (North)-conformation locked thymidine analogue demonstrated potent and selective activity against several herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), HSV-2, and Kaposi's sarcoma-associated herpesvirus (KSHV), as well as orthopoxviruses like vaccinia.[9][14][15]
The mechanism of N-MCT is a masterclass in conformational selection by different enzymes. Intriguingly, studies revealed that the viral herpes kinases show a distinct preference for phosphorylating the (South)-MCT isomer.[9] However, the viral DNA polymerases almost exclusively incorporate the (North)-MCT triphosphate.[9] This led to the critical insight that while the initial activation step might be more efficient with the S-isomer, it is the N-isomer that, once triphosphorylated, is the potent inhibitor of replication. This explains why only N-MCT demonstrates powerful antiviral activity. In animal models, N-MCT was shown to be highly protective for mice infected with HSV-1, validating its in vivo efficacy.[9]
Entecavir: A Clinical Triumph Against Hepatitis B
While not a bicyclo[3.1.0]hexane, Entecavir is a closely related carbocyclic guanosine analogue that embodies the principle of a constrained pseudosugar. It is one of the most successful antiviral drugs ever developed and is a first-line therapy for chronic Hepatitis B Virus (HBV) infection.[16][17] Its rigid cyclopentyl ring mimics a sugar in a specific conformation that is highly favorable for binding to the HBV polymerase.
Entecavir's mechanism is exceptionally potent because it inhibits all three critical functions of the viral polymerase: (1) priming of the polymerase, (2) reverse transcription of the negative-strand DNA from the pregenomic RNA, and (3) synthesis of the positive-strand HBV DNA.[17] This multi-pronged inhibition contributes to its high barrier to resistance, a significant clinical advantage over earlier HBV therapies.[17]
| Compound | Viral Target(s) | Key Mechanistic Feature | Clinical Status |
| (N)-MCT | HSV-1, HSV-2, KSHV, Orthopoxviruses | Selectively phosphorylated by viral thymidine kinase; N-conformer triphosphate inhibits viral DNA polymerase.[9][14] | Preclinical/Investigational |
| Entecavir | Hepatitis B Virus (HBV) | Potently inhibits all three functions of HBV polymerase (priming, reverse transcription, DNA synthesis).[17] | Approved; First-line therapy[16][18] |
| Various Adenosine Derivatives | Enterovirus A71 (EV-A71) | The rigid methanocarba scaffold was found to be essential for anti-EV-A71 activity.[19] | Research/Lead Identification[19] |
Experimental Protocols: A Guide to Synthesis and Evaluation
Trustworthiness in drug development is built on reproducible methodologies. Below are generalized protocols that outline the synthesis and evaluation of methanocarba nucleosides.
Generalized Synthetic Workflow: Convergent Synthesis
A common and efficient strategy for synthesizing methanocarba nucleosides is a convergent approach, where the pseudosugar and the nucleobase are prepared separately and then coupled.
Caption: Figure 3. Generalized convergent synthetic workflow.
Step-by-Step Methodology:
-
Pseudosugar Synthesis: Begin with a readily available chiral starting material, such as D-ribose. Through a multi-step sequence, construct the key bicyclo[3.1.0]hexane core. A critical step is often an intramolecular cyclopropanation or a ring-closing metathesis reaction to form the constrained bicyclic system.[10][11] This process yields the fully functionalized pseudosugar synthon.
-
Nucleobase Preparation: The desired nucleobase (e.g., thymine, adenine) is protected and silylated (e.g., with HMDS) to increase its nucleophilicity and solubility for the coupling step.
-
Coupling (Silyl-Hilbert-Johnson/Vorbrüggen Reaction): The silylated nucleobase is coupled with the activated pseudosugar (e.g., an acetate or halide derivative) in the presence of a Lewis acid catalyst (e.g., TMSOTf).[20] This is the key bond-forming step that creates the nucleoside.
-
Deprotection: The protecting groups on the sugar and/or base are removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final methanocarba nucleoside.
-
Purification: The final compound is purified using standard techniques, such as column chromatography or recrystallization, and its structure is confirmed by NMR, mass spectrometry, and other analytical methods.
In Vitro Antiviral Evaluation: Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.
-
Cell Plating: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates and incubate until they form a uniform layer.
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., N-MCT) in cell culture medium.
-
Virus Infection: Remove the medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) mixed with the different concentrations of the test compound. A "no-drug" control is run in parallel.
-
Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form (e.g., 2-3 days for HSV).
-
Quantification: Fix and stain the cell monolayer (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: The number of plaques in the drug-treated wells is compared to the no-drug control. The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50%.
Conclusion and Future Perspectives
The history of the methanocarba modification in antiviral drug design is a powerful illustration of how fundamental principles of physical organic chemistry—namely, conformational analysis—can be leveraged to solve complex biological problems. By providing a rigid and predictable scaffold, these analogues have allowed for the systematic probing of enzyme-active sites, leading to the discovery of agents with exceptional potency and selectivity.[6][21] The clinical success of the related compound Entecavir validates this entire class of constrained nucleosides as a rich platform for antiviral development.
The future of this field remains bright. The existing library of methanocarba nucleosides, many originally developed for other targets, represents an untapped resource for screening against emerging viral threats.[4][6][19] As synthetic methodologies continue to improve, the creation of even more diverse and complex methanocarba analogues will become possible. These second-generation compounds, perhaps incorporating multiple modifications or designed as components of combination therapies, will undoubtedly continue to play a vital role in the ongoing battle against viral diseases.
References
- Joshi, B. V., Moon, H. R., Fettinger, J. C., Marquez, V. E., & Jacobson, K. A. (2005). A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists. Journal of Organic Chemistry, 70(2), 439-447.
- Jeong, L. S. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250.
- Tosh, D. K., Paoletta, S., Gherbi, K., Schiedel, A. C., & Jacobson, K. A. (2015). Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5349-5355.
- Kumar, T. S., Zhou, S. Y., Joshi, B. V., Balasubramanian, R., Yang, T., Liang, B. T., & Jacobson, K. A. (2009). Structure Activity Relationship of (N)-Methanocarba Phosphonate Analogues of 5'-AMP as Cardioprotective Agents Acting Through a Cardiac P2X Receptor. Journal of Medicinal Chemistry, 52(15), 4763-4775.
- Kota, S., Mabjeesh, N. J., & Fischer, B. (2012). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 1-15.
- Jacobson, K. A., Paoletta, S., & Tosh, D. K. (2015). Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets. Future Medicinal Chemistry, 7(12), 1595-1612.
- Siddiqui, M. A., & Marquez, V. E. (2007). Synthesis of Enantiomerically Pure (S)-Methanocarbaribo Uracil Nucleoside Derivatives for Use as Antiviral Agents and P2Y Receptor Ligands. Organic Letters, 9(26), 5521-5524.
- Jacobson, K. A., Tosh, D. K., Jain, S., & Paoletta, S. (2014). Polypharmacology of conformationally locked methanocarba nucleosides. Biochemical Pharmacology, 92(3), 397-406.
- Prichard, M. N., Kern, E. R., Ptak, R. G., Quenelle, D. C., Ciesla, S. L., & Marquez, V. E. (2006). Activity and Mechanism of Action of N-Methanocarbathymidine against Herpesvirus and Orthopoxvirus Infections. Antimicrobial Agents and Chemotherapy, 50(4), 1336-1341.
- Jacobson, K. A., Salmaso, V., & Tosh, D. K. (2020). Structure activity relationship of novel antiviral nucleosides against Enterovirus A71. Antiviral Research, 182, 104907.
- Jacobson, K. A., Paoletta, S., & Tosh, D. K. (2015). Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets. Future Medicinal Chemistry, 7(12), 1595-1612.
- Marquez, V. E. (2006). The history of N-methanocarbathymidine: the investigation of a conformational concept leads to the discovery of a potent and selective nucleoside antiviral agent. Antiviral Research, 71(2-3), 303-312.
- Prichard, M. N., Kern, E. R., Ptak, R. G., Quenelle, D. C., Ciesla, S. L., & Marquez, V. E. (2006). Activity and mechanism of action of N-methanocarbathymidine against herpesvirus and orthopoxvirus infections. Antimicrobial Agents and Chemotherapy, 50(4), 1336-1341.
- Jacobson, K. A., Paoletta, S., & Tosh, D. K. (2015). Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets. Semantic Scholar.
- Wang, J., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
- Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86.
- De Clercq, E. (2009). Antiviral drugs--a short history of their discovery and development.
- Wikipedia. (2026). Entecavir. Wikipedia.
- Wikipedia. (2026). Synthesis of nucleosides. Wikipedia.
- GoodRx. (2026). Entecavir (Baraclude)
- Microbe Online. (2022). Mechanism of Action of Antiviral Drugs. Microbe Online.
- Cochrane. (2017).
- Alila Medical Media. (2020).
- Zhou, Y., & Cheng, X. (2021). Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday. Molecules, 26(11), 3251.
Sources
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polypharmacology of conformationally locked methanocarba nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbeonline.com [microbeonline.com]
- 8. youtube.com [youtube.com]
- 9. The history of N-methanocarbathymidine: the investigation of a conformational concept leads to the discovery of a potent and selective nucleoside antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Enantiomerically Pure (S)-Methanocarbaribo Uracil Nucleoside Derivatives for Use as Antiviral Agents and P2Y Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity and Mechanism of Action of N-Methanocarbathymidine against Herpesvirus and Orthopoxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity and mechanism of action of N-methanocarbathymidine against herpesvirus and orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Entecavir - Wikipedia [en.wikipedia.org]
- 17. Entecavir versus other oral antiviral drugs for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goodrx.com [goodrx.com]
- 19. Structure activity relationship of novel antiviral nucleosides against Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 21. semanticscholar.org [semanticscholar.org]
Methodological & Application
Protocol for Simmons-Smith cyclopropanation of cyclopentenol derivatives
Executive Summary
This guide details the protocol for the diastereoselective cyclopropanation of cyclopentenol derivatives using the Furukawa modification (diethylzinc/diiodomethane). Unlike simple alkenes, cyclopentenol substrates utilize the hydroxyl group as a "molecular anchor," coordinating with the organozinc reagent to direct methylene delivery to the syn face. This protocol is optimized for drug discovery workflows requiring high diastereomeric excess (de >95%) and scalable reproducibility.
Mechanistic Insight: The Hydroxyl-Directing Effect
The success of this reaction relies on the "Butterfly Model" transition state.[1] The zinc carbenoid (
-
Lewis Acid: The Zinc center coordinates with the allylic hydroxyl oxygen.
-
Methylene Donor: The iodomethyl group is positioned over the alkene
-system.
This pre-organization locks the conformation, ensuring the methylene group is delivered exclusively to the face occupied by the hydroxyl group (syn-addition).
Figure 1: Mechanistic flow showing the coordination of the Zinc reagent to the allylic alcohol, enforcing syn-stereoselectivity.
Pre-Reaction Planning & Safety
Reagent Handling (Critical)
-
Diethylzinc (
): Pyrophoric. Ignites immediately on contact with air. Must be handled strictly under inert atmosphere (Argon/Nitrogen). Use a 1.0 M solution in hexanes or toluene for safer handling compared to neat liquid. -
Diiodomethane (
): Light-sensitive and toxic. Purify if the liquid appears dark red/brown (free iodine inhibits the reaction). Wash with dilute or pass through a short plug of basic alumina if necessary.
Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Cyclopentenol Derivative | 1.0 | Substrate | Dry thoroughly (azeotrope with toluene) to remove water. |
| Diethylzinc ( | 2.2 - 2.5 | Reagent | Excess required to deprotonate alcohol (1 eq) and form carbenoid. |
| Diiodomethane ( | 2.2 - 2.5 | Reagent | Forms the reactive |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Non-coordinating solvent is essential for high reactivity. |
Detailed Experimental Protocol
Objective: Synthesis of syn-bicyclo[3.1.0]hexan-2-ol derivatives.
Phase 1: Setup and Solvation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of Argon.
-
Charge the flask with the Cyclopentenol derivative (1.0 equiv).
-
Add anhydrous DCM (to reach 0.2 M concentration relative to substrate).
-
Cool the solution to -10°C (ice/acetone bath) or 0°C (ice/water bath).
Phase 2: Reagent Addition (The Furukawa Modification)
Rationale: Adding
-
Addition of
: Carefully add Diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise via syringe.-
Observation: Ethane gas evolution will occur as the zinc alkoxide forms. Vent via a needle to an oil bubbler if necessary, but maintain positive Argon pressure.
-
Stir for 10–15 minutes at 0°C to ensure complete alkoxide formation.
-
-
Addition of
: Add Diiodomethane (2.2 equiv) dropwise over 10–20 minutes.-
Note: Protect the flask from direct light (wrap in aluminum foil).
-
Temperature: Maintain 0°C during addition to prevent runaway exotherms.
-
Phase 3: Reaction & Monitoring
-
Allow the reaction to warm slowly to Room Temperature (23°C) .
-
Stir for 4–12 hours.
-
Monitor: Check conversion by TLC or LC-MS.
-
TLC Tip: The cyclopropyl product usually runs slightly higher (less polar) or very close to the starting alkene. Stain with Phosphomolybdic Acid (PMA) or Anisaldehyde.
-
Phase 4: Workup (The Rochelle's Salt Method)
Rationale: Zinc salts form gelatinous precipitates with standard hydroxide quenches. Rochelle's salt (Potassium Sodium Tartrate) forms a soluble complex with Zinc, preventing emulsions.
-
Quench: Cool reaction back to 0°C. Slowly add saturated aqueous Rochelle’s Salt solution (approx. 2 mL per mmol of reagent).
-
Biphasic Stir: Vigorously stir the biphasic mixture at RT for 30–60 minutes.
-
End Point: Stir until two clear layers appear and the white solid/gel has completely dissolved.
-
-
Extraction: Separation of layers. Extract aqueous layer
with DCM or . -
Drying: Combine organics, wash with brine, dry over
, filter, and concentrate.
Workflow Visualization
Figure 2: Step-by-step workflow emphasizing the critical quenching stage to avoid emulsion formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Reagent degradation | Check |
| Incomplete Conversion | Adventitious water | Water kills the carbenoid. Ensure glassware is flame-dried and solvent is anhydrous. |
| Poor Diastereoselectivity | Lack of coordination | Ensure non-coordinating solvent (DCM/DCE) is used. Avoid THF (competes with substrate for Zn). |
| Gel Formation during Workup | Improper quench | Do not use simple water/bicarb. Increase stirring time with Rochelle's salt or use 1M HCl (if product is acid-stable). |
| Product Decomposition | Acid sensitivity | The cyclopropane ring can be acid-sensitive. Use basic alumina for purification or add 1% |
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][3] Tetrahedron, 24(1), 53–58. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4][5][6][7][8][9][10] Organic Reactions, 58, 1–415. Link
-
Winstein, S., & Sonnenberg, J. (1961). Homoconjugation and Homoaromaticity. III. The 3-Bicyclo[3.1.0]hexyl Cation. Journal of the American Chemical Society, 83(15), 3235–3244. (Establishes the hydroxyl-directing effect). Link
-
Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014).[6] Improved Zinc-Catalyzed Simmons–Smith Reaction.[3][6][7] Organic Letters, 16(5), 1490–1493. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylzinc [commonorganicchemistry.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
Application Notes and Protocols for the Mitsunobu Reaction on Bicyclo[3.1.0]hexane Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Stereochemical Inversion of a Conformationally Restricted Scaffold
The bicyclo[3.ai]hexane framework is a conformationally restricted motif of significant interest in medicinal chemistry and drug development.[1][2] Its rigid structure allows for the precise positioning of substituents, making it an invaluable scaffold for mimicking the puckered furanose ring of nucleosides and for creating novel pharmacophores.[1][2] The stereochemical orientation of substituents on this bicyclic core is critical for biological activity. The Mitsunobu reaction offers a powerful and reliable method for inverting the stereochemistry of secondary alcohols on the bicyclo[3.1.0]hexane ring system, proceeding via a clean S(_N)2 mechanism.[3][4]
This guide provides an in-depth analysis of the critical parameters, a detailed experimental protocol, and troubleshooting advice for successfully applying the Mitsunobu reaction to bicyclo[3.1.0]hexane alcohols. As these substrates are often sterically hindered, careful optimization of reaction conditions is paramount to achieving high yields and avoiding common side reactions.[5]
The Mitsunobu Reaction: Mechanism and Key Considerations
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[3] The reaction is a redox process involving a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
The generally accepted mechanism involves the following key steps:
-
The phosphine attacks the azodicarboxylate to form a betaine intermediate.
-
This intermediate deprotonates the acidic nucleophile (pKa < 15).[7]
-
The alcohol then attacks the activated phosphonium species.
-
Finally, the deprotonated nucleophile displaces the resulting alkoxyphosphonium salt via an S(_N)2 attack, leading to the desired product with inverted stereochemistry and triphenylphosphine oxide as a byproduct.[3]
Figure 1. Generalized mechanism of the Mitsunobu reaction.
Optimizing Reaction Conditions for Bicyclo[3.1.0]hexane Alcohols
Due to the inherent steric hindrance of the bicyclo[3.1.0]hexane scaffold, standard Mitsunobu conditions may result in low yields.[5] The following parameters are critical for optimization:
1. Choice of Azodicarboxylate:
-
DIAD (Diisopropyl azodicarboxylate): Often preferred over DEAD for hindered alcohols as the bulkier isopropyl groups can sometimes favor the desired reaction pathway. It is commonly used in the synthesis of bicyclo[3.1.0]hexane-based nucleoside analogues.[8]
-
DEAD (Diethyl azodicarboxylate): The classic reagent, but may be less effective for sterically demanding substrates.[5]
2. The Nucleophile (Pronucleophile):
-
The pKa of the nucleophile is crucial; a pKa of less than 13 is generally recommended.[7]
-
For sterically hindered alcohols, a more acidic nucleophile can significantly improve the reaction rate and yield. 4-Nitrobenzoic acid is an excellent choice for achieving stereochemical inversion, with the resulting ester being readily hydrolyzed under basic conditions to afford the inverted alcohol.[5][6]
-
Nitrogen nucleophiles such as purines, pyrimidines, and phthalimide are commonly used to synthesize nucleoside analogues and protected amines.[2][3]
3. Solvent Selection:
-
Tetrahydrofuran (THF): The most common and generally effective solvent for Mitsunobu reactions.[9]
-
Dichloromethane (DCM) or Dioxane: Also suitable solvents for this reaction.[9]
4. Temperature and Reaction Time:
-
Reactions are typically initiated at 0 °C with the dropwise addition of the azodicarboxylate to control the initial exotherm.[5][9]
-
The reaction is then allowed to warm to room temperature. For hindered substrates like bicyclo[3.1.0]hexane alcohols, extended reaction times (overnight) and gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[5]
| Parameter | Recommendation for Bicyclo[3.1.0]hexane Alcohols | Rationale |
| Phosphine | Triphenylphosphine (PPh(_3)) | Standard, commercially available, and effective. |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | Often superior for hindered systems.[8] |
| Nucleophile | Carboxylic acids (e.g., 4-Nitrobenzoic acid), Purines, Pyrimidines | More acidic nucleophiles improve yields for hindered alcohols.[5] |
| Solvent | Anhydrous THF | Good solubility for reagents and intermediates. |
| Temperature | 0 °C to RT, potentially followed by gentle heating (40-50 °C) | Controls initial exotherm and drives the reaction to completion.[5] |
| Reagent Stoichiometry | 1.5 - 2.5 equivalents of phosphine, azodicarboxylate, and nucleophile | Excess reagents are often required for hindered substrates. |
Detailed Experimental Protocol: Inversion of a Bicyclo[3.1.0]hexane Alcohol
This protocol is adapted from a general procedure for the inversion of sterically hindered secondary alcohols and is applicable to a representative bicyclo[3.1.0]hexane alcohol using 4-nitrobenzoic acid as the nucleophile.[5]
Materials:
-
Bicyclo[3.1.0]hexane alcohol (1.0 eq.)
-
Triphenylphosphine (PPh(_3)) (2.5 eq.)
-
4-Nitrobenzoic acid (2.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the bicyclo[3.1.0]hexane alcohol (1.0 eq.), triphenylphosphine (2.5 eq.), and 4-nitrobenzoic acid (2.5 eq.).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M solution with respect to the alcohol). Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
DIAD Addition: Slowly add DIAD (2.5 eq.) dropwise to the cooled solution over 10-15 minutes. A color change (typically to yellow-orange) and a slight exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present, gently heat the reaction mixture to 40-50 °C for several hours.[5]
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Wash the organic layer twice with saturated aqueous NaHCO(_3) solution, followed by one wash with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
-
Purification - Removal of Byproducts:
-
The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
To remove the bulk of these byproducts, suspend the crude semi-solid residue in a minimal amount of diethyl ether and stir. Slowly add hexanes to precipitate the byproducts.[5]
-
Filter the white solid and wash the filter cake with a 1:1 ether/hexanes solution.
-
Concentrate the filtrate.
-
-
Final Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure inverted 4-nitrobenzoate ester.
Figure 2. Experimental workflow for the Mitsunobu reaction.
Troubleshooting and Key Insights
-
Low Yield or No Reaction:
-
Formation of Byproducts:
-
Cause: The Mitsunobu reaction is known for producing triphenylphosphine oxide and reduced azodicarboxylate byproducts that can complicate purification.[5]
-
Solution: The precipitation step outlined in the protocol is effective for removing a significant portion of these byproducts before chromatography.[5] Using polymer-supported triphenylphosphine can also simplify purification through filtration.
-
-
Intramolecular Cyclization:
-
Cause: If the bicyclo[3.1.0]hexane substrate contains another nucleophilic group, an intramolecular Mitsunobu reaction can occur, leading to the formation of a cyclic ether or amine.[10]
-
Solution: Protect any competing nucleophilic functional groups on the substrate before performing the Mitsunobu reaction.
-
Conclusion
The Mitsunobu reaction is an indispensable tool for the stereochemical manipulation of bicyclo[3.1.0]hexane alcohols. While the steric bulk of this scaffold presents challenges, a judicious choice of reagents—particularly a more acidic nucleophile like 4-nitrobenzoic acid—coupled with optimized reaction conditions can lead to successful stereoinversion. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in the synthesis of complex molecules for drug discovery and development.
References
-
bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]
-
Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold. The Journal of Organic Chemistry, 70(17), 6891–6897. [Link]
-
MDPI. (2022, March 31). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]
-
Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. [Link]
-
Wang, Y., et al. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]
-
PMC. (2022, March 31). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]
-
Academia.edu. (n.d.). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. [Link]
-
Chem-Station. (2014, March 10). Mitsunobu Reaction. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Semantic Scholar. (2022, March 31). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]
-
The Royal Society of Chemistry. (2022, December 28). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. [Link]
-
PMC. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Preparation of 5'-uronamide (N)-methanocarba nucleosides
Application Note: Precision Synthesis of 5'-Uronamide (N)-Methanocarba Nucleosides
Executive Summary
This application note details the synthetic preparation of 5'-uronamide (N)-methanocarba nucleosides, a class of high-affinity agonists for G Protein-Coupled Receptors (GPCRs), specifically the A3 Adenosine Receptor (A3AR). Unlike flexible ribose-based nucleosides, these analogues utilize a bicyclo[3.1.0]hexane scaffold to lock the pseudosugar in a "North" (
The guide focuses on the critical downstream steps: coupling the nucleobase to the bicyclic scaffold and the specific oxidative functionalization required to install the 5'-uronamide moiety.
Scientific Rationale & Mechanism
The "North" Conformation Advantage
Natural nucleosides exist in a dynamic equilibrium between "North" (C3'-endo) and "South" (C2'-endo) puckers.
-
A3AR Preference: The A3 adenosine receptor preferentially binds the North conformation.[1][2][3]
-
The Lock: Replacing the ribose oxygen with a methylene group and fusing a cyclopropane ring (methanocarba modification) creates a rigid bicyclo[3.1.0]hexane system.[4] This pre-organizes the ligand, reducing the entropic cost of binding.
The 5'-Uronamide Moiety
The 5'-uronamide (typically an N-methylcarboxamide) replaces the canonical 5'-hydroxymethyl group.
-
Function: It serves as a hydrogen bond donor/acceptor within the receptor's binding pocket (specifically interacting with residues like Thr or His in the GPCR transmembrane bundles).
-
Stability: Unlike esters, the amide is metabolically stable, preventing rapid hydrolysis in vivo.
Strategic Synthetic Workflow
The synthesis is convergent, involving the coupling of a pre-fabricated bicyclic alcohol with a nucleobase, followed by C5' functionalization.
Figure 1: Convergent synthetic pathway for (N)-methanocarba nucleosides. The Mitsunobu reaction inverts the scaffold stereochemistry to the desired
Detailed Experimental Protocols
Pre-requisites
-
Starting Material: (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester (or the corresponding hydroxymethyl derivative).
-
Safety: Work in a fume hood. DIAD and phosphines are toxic.
Protocol A: Mitsunobu Coupling (Base Introduction)
This step attaches the purine/pyrimidine base to the scaffold. The reaction proceeds with inversion of configuration, so the starting alcohol must be
Materials:
-
Bicyclic alcohol scaffold (1.0 equiv)
-
Nucleobase (e.g., 6-chloropurine or 2,6-dichloropurine) (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Preparation: Dissolve the bicyclic alcohol and
in anhydrous THF (0.1 M concentration) under an inert atmosphere ( or Ar). -
Base Addition: Add the nucleobase to the stirring solution. Ensure the base is fully suspended/dissolved.
-
Coupling: Cool the mixture to 0°C. Add DIAD dropwise over 10 minutes to prevent an exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (typically 5% MeOH in DCM).
-
Work-up: Evaporate the THF under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography (Gradient: 0
60% EtOAc in Hexanes).-
Note: The Mitsunobu by-product (
) is polar; careful gradient elution is required.
-
-
Validation: Confirm the N9-isomer (for purines) via UV spectroscopy and NMR (HMBC correlation between H1' and C4/C8 of the base).
Protocol B: 5'-Uronamide Synthesis (The "Oxidation-Amidation" Route)
If the scaffold contains a 5'-hydroxymethyl group, it must be oxidized to the acid before amidation. This protocol uses the mild TEMPO/BAIB oxidation, which is superior to permanganate for sensitive nucleosides.
Step 1: TEMPO-Mediated Oxidation
Materials:
-
5'-Hydroxymethyl nucleoside (1.0 equiv)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 equiv)
-
BAIB (Bis(acetoxy)iodobenzene) (2.2 equiv)
-
Solvent: MeCN:H2O (1:1 v/v)
Procedure:
-
Dissolve the nucleoside in MeCN:H2O (0.1 M).
-
Add TEMPO (catalytic) and BAIB (stoichiometric oxidant).
-
Stir at room temperature for 2–4 hours. The solution typically turns orange/yellow.
-
Quench: Add 10% aqueous
to quench excess oxidant. -
Extraction: Acidify to pH 3–4 with 1N HCl and extract with EtOAc (3x).
-
Drying: Dry organic layers over
and concentrate to yield the crude 5'-carboxylic acid.
Step 2: Amide Coupling
Materials:
-
Crude 5'-carboxylic acid (1.0 equiv)
-
Amine (e.g., Methylamine hydrochloride) (2.0 equiv)
-
HATU (1.2 equiv) or EDC/HOBt
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF
Procedure:
-
Dissolve the acid in DMF (0.2 M).
-
Add DIPEA and HATU. Stir for 10 minutes to activate the acid.
-
Add the amine (if using a hydrochloride salt, ensure excess DIPEA is present).
-
Stir at room temperature for 4–16 hours.
-
Work-up: Dilute with EtOAc, wash with saturated
, water, and brine. -
Final Deprotection (if necessary): If the 2',3'-hydroxyls are protected as an isopropylidene (acetonide), treat with 10% TFA/Water or 1N HCl/MeOH at 50°C for 2 hours to deprotect.
Data Analysis & Quality Control
A successful synthesis is validated by the following parameters:
| Parameter | Method | Expected Result |
| Purity | HPLC (C18 column) | >95% (UV 254 nm) |
| Identity | 1H NMR (DMSO-d6) | H1' doublet (J ~ 6-7 Hz for North). Amide NH signal present. |
| Conformation | 1H NMR (J-coupling) | |
| Mass | HRMS (ESI) | [M+H]+ within 5 ppm of calc. mass. |
Critical Troubleshooting Note:
-
Regioselectivity: In the Mitsunobu reaction, purines can alkylate at N9 or N7. The N9 isomer is generally the major product, but N7 isomers (more polar) must be separated during the first column chromatography.
-
Steric Hindrance: The bicyclic system is rigid. If the Mitsunobu reaction is sluggish, ensure the reagents are fresh and consider using ADDP/n-Bu3P as a stronger coupling system.
References
-
Tchilibon, S., et al. (2005). "(N)-Methanocarba 2,N6-disubstituted adenine nucleosides as highly potent and selective A3 adenosine receptor agonists."[5] Journal of Medicinal Chemistry, 48(6), 1745–1758.[6] Link
-
Joshi, B. V., et al. (2005). "A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists."[1][7] The Journal of Organic Chemistry, 70(2), 439–447.[1] Link
-
Tosh, D. K., et al. (2014). "In vivo phenotypic screening for treating chronic neuropathic pain: Modification of C2-arylethynyl group of conformationally constrained A3 adenosine receptor agonists."[6] Journal of Medicinal Chemistry, 57(23), 9901–9914. Link
-
Epp, J. B., & Widlanski, T. S. (1999). "Facile Preparation of Nucleoside-5'-carboxylic Acids." The Journal of Organic Chemistry, 64(1), 293–295. Link
Sources
- 1. A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring-Constrained (N)-methanocarba nucleosides as adenosine receptor agonists: independent 5'-uronamide and 2'-deoxy modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-Constrained (N)-Methanocarba Nucleosides as Adenosine Receptor Agonists: Independent 5′-Uronamide and 2′-Deoxy Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (N)-methanocarba 2,N6-disubstituted adenine nucleosides as highly potent and selective A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Intramolecular Cyclopropanation Catalysts for Bicyclic Nucleosides
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of conformationally locked nucleoside analogues.
Executive Summary
Bicyclic nucleosides, particularly bicyclo[3.1.0]hexane derivatives (methanocarba nucleosides), represent a critical class of antiviral and anticancer agents. By replacing the flexible ribose ring with a rigid bicyclic scaffold, these molecules are "locked" into a specific sugar pucker—typically the North (N) conformation. This pre-organization minimizes the entropic penalty of binding to target enzymes (e.g., kinases, polymerases) and receptors (e.g., A3 Adenosine Receptor), significantly enhancing potency and selectivity.
This guide details the catalytic intramolecular cyclopropanation protocols required to construct these scaffolds, focusing on transition-metal carbenoid chemistry.
Mechanistic Foundation & Catalyst Selection
The core transformation involves the decomposition of a diazo precursor by a transition metal catalyst to form a metal-carbenoid species. This highly reactive intermediate undergoes an intramolecular [2+1] cycloaddition with a tethered alkene.
Catalyst Decision Matrix
| Catalyst Class | Specific Catalyst | Primary Application | Key Characteristics |
| Achiral Rh(II) Carboxylates | Rh₂(OAc)₄ | Substrate-Controlled Diastereoselectivity | The industry standard. Highly robust. Ideal when the sugar template (e.g., D-ribose derivative) already possesses chiral centers that direct the facial selectivity of the insertion. |
| Chiral Rh(II) Carboxamidates | Rh₂(5S-MEPY)₄ | Enantioselective Synthesis | Required when building the scaffold from achiral or prochiral acyclic precursors. Provides exceptional enantiocontrol (>95% ee) for allylic diazoacetates. |
| Cu(I)-Bisoxazoline | Cu(OTf) / tBu-BOX | Large Ring / Electronic Tuning | Often used for larger ring sizes or when Rhodium catalysis leads to C-H insertion side products. Less common for standard methanocarba synthesis but useful for analogues. |
The Catalytic Cycle (Mechanistic Diagram)
Caption: Figure 1. General catalytic cycle for intramolecular cyclopropanation. The metal-carbenoid formation is typically the rate-determining step, followed by a concerted but asynchronous insertion into the alkene.
Protocol: Synthesis of (N)-Methanocarba Nucleoside Precursors
This protocol follows the Marquez-Joshi strategy , utilizing a Rhodium(II)-catalyzed intramolecular cyclopropanation of a sugar-derived allylic diazoacetate. This route is preferred for its ability to strictly control the relative stereochemistry via the existing chirality of the sugar template.
Materials & Reagents
-
Substrate: 2,3-O-isopropylidene-D-erythrose derived allylic alcohol (see Note 1).
-
Diazo Transfer Reagent:
-Toluenesulfonyl hydrazide / Glyoxylic acid chloride (or succinimidyl diazoacetate). -
Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄].
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Glassware: Flame-dried 2-neck round bottom flask, syringe pump.
Step-by-Step Procedure
Phase 1: Formation of the Diazo Precursor Note: Diazo compounds are potentially explosive. Handle behind a blast shield.
-
Acylation: React the allylic alcohol (1.0 equiv) with glyoxylic acid chloride
-toluenesulfonylhydrazone (1.2 equiv) in DCM at 0°C in the presence of -dimethylaniline (2.5 equiv). -
Diazo Generation: Stir for 30 minutes. The hydrazone intermediate decomposes in situ (or upon basic workup with Et₃N) to generate the allylic diazoacetate .
-
Purification: Rapid filtration through a short plug of silica gel (eluting with Hexanes/EtOAc) is recommended to remove polar impurities. Do not store the diazo compound for long periods.
Phase 2: The Catalytic Cyclopropanation
-
Catalyst Solution: In a flame-dried flask under Argon, dissolve Rh₂(OAc)₄ (1.0 mol%) in anhydrous DCM (volume sufficient to make a 0.01 M solution relative to substrate). Bring to a gentle reflux (40°C).
-
Slow Addition (CRITICAL): Dissolve the allylic diazoacetate from Phase 1 in anhydrous DCM. Load this solution into a gas-tight syringe.
-
Execution: Using a syringe pump, add the diazo solution to the refluxing catalyst solution over 4–6 hours .
-
Why? High dilution and slow addition keep the concentration of the diazo species low relative to the alkene, favoring the intramolecular reaction over intermolecular dimerization (azine formation).
-
-
Completion: Once addition is complete, reflux for an additional 30 minutes. The solution should change from green/blue (active catalyst) to a persistent color (often brownish).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a bicyclic lactone.
Phase 3: Conversion to Nucleoside
-
The resulting bicyclic lactone is reduced (DIBAL-H) to the lactol, acetylated, and then coupled with the desired nucleobase (e.g., Thymine, Adenine) using Vorbrüggen conditions (BSA, TMSOTf) or Mitsunobu coupling .
Experimental Workflow & Stereochemical Logic
The following diagram illustrates the conversion of the D-erythrose derivative into the locked North-methanocarba scaffold.
Caption: Figure 2. Synthetic workflow for North-methanocarba nucleosides. The cyclopropanation step sets the rigid [3.1.0] geometry.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield / Dimer Formation | Diazo concentration too high. | Increase solvent volume (high dilution) and decrease syringe pump addition rate. |
| C-H Insertion Byproducts | Catalyst too reactive or poor substrate conformation. | Switch from Rh₂(OAc)₄ to a less electrophilic catalyst like Rh₂(oct)₄ (octanoate) or a bulky carboxamidate. |
| Incomplete Conversion | Catalyst poisoning. | Ensure all glassware is base-free. Avoid amine stabilizers in DCM. Use fresh catalyst. |
| Wrong Diastereomer | Substrate control failure. | If the sugar template doesn't direct stereochemistry effectively, switch to a chiral catalyst (Rh₂(5S-MEPY)₄ ) to override substrate bias. |
References
-
Marquez, V. E., et al. (2005).[1] A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists. Journal of Organic Chemistry. Link
-
Doyle, M. P., et al. (1995). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates. Journal of the American Chemical Society. Link
-
Jacobson, K. A., et al. (2000). Methanocarba analogues of adenosine as potent and selective A3 adenosine receptor agonists. Journal of Medicinal Chemistry. Link
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Rhodium-Carbenoid-Induced C-H Insertion. Chemical Reviews. Link
-
Joshi, B. V., & Marquez, V. E. (2003). An improved synthesis of the "North" methanocarba-thymidine. Tetrahedron Letters. Link
Sources
Scalable route to (1R,5S)-bicyclo[3.1.0]hexan-2-one precursors
Application Note: Scalable Manufacturing of (1R,5S)-Bicyclo[3.1.0]hexan-2-one
Executive Summary
(1R,5S)-bicyclo[3.1.0]hexan-2-one is a privileged chiral scaffold in medicinal chemistry, serving as the structural core for metabotropic glutamate receptor (mGluR) agonists (e.g., Eglumegad/LY354740) and bearing structural homology to the antiviral protease inhibitor cores (e.g., Nirmatrelvir).
While traditional methods employ Simmons-Smith cyclopropanation of cyclopentenones—often requiring expensive chiral auxiliaries—this guide details the Intramolecular Alkylation of Epoxides route. This pathway, validated by industrial process groups (Pfizer, Vertex), utilizes the "chiral pool" strategy starting from inexpensive (R)-epichlorohydrin. It offers superior atom economy, diastereocontrol, and scalability compared to transition-metal-catalyzed diazo decomposition.
Strategic Route Analysis
To ensure scalability (multi-kilogram potential), we selected the Epoxide Ring-Opening/Closure strategy over alternative routes.
| Feature | Selected Route: Epoxide Cyclization | Alternative: Diazo Decomposition | Alternative: Simmons-Smith |
| Chirality Source | (R)-Epichlorohydrin (Commodity chemical) | Chiral Catalyst (Rh/Cu) | Chiral Auxiliary |
| Safety Profile | High (Standard cryogenic handling) | Low (Explosion hazard of diazo compounds) | Moderate (Zinc waste) |
| Step Count | 3 (Telescoped) | 4+ | 4+ |
| Atom Economy | High | Low (Loss of N₂) | Moderate |
Mechanism of Action
The critical step involves the deprotonation of an epoxide α-proton.[1] Using a bulky, non-nucleophilic base (LiTMP), the deprotonation occurs selectively trans to the alkyl side chain.[1] This lithiated intermediate undergoes intramolecular nucleophilic attack on the pendant alkene (or alkyl halide in variants), closing the bicyclic system with high diastereoselectivity.
Visualizing the Pathway
The following diagram outlines the chemical logic and process flow for the synthesis.
Caption: Process flow from (R)-Epichlorohydrin to the target ketone, highlighting the critical lithiation step.
Detailed Experimental Protocols
Step 1: Synthesis of (R)-1,2-epoxyhex-5-ene
Objective: Coupling allyl Grignard to epichlorohydrin without opening the epoxide ring.
Reagents:
-
(R)-Epichlorohydrin (1.0 equiv)
-
Allylmagnesium chloride (2.0 M in THF, 0.7 equiv - Note: Use substoichiometric Grignard or excess epoxide to prevent double addition)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Solvent: THF/MTBE
Protocol:
-
Setup: Charge a dry reactor with CuI and THF. Cool to -20°C.
-
Addition: Add (R)-epichlorohydrin.
-
Controlled Feed: Slowly add Allylmagnesium chloride over 2 hours, maintaining internal temperature (Ti) < -15°C. Causality: Copper catalysis favors SN2' or direct displacement at the halide over epoxide opening.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with MTBE. Distill the organic layer to isolate (R)-1,2-epoxyhex-5-ene.
-
QC: Verify by GC (Target >95% purity).
Step 2: Intramolecular Cyclopropanation (The Key Step)
Objective: Construct the bicyclic core via carbenoid-like insertion.
Reagents:
-
(R)-1,2-epoxyhex-5-ene (from Step 1)
-
n-Butyllithium (2.5 M in hexanes)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)
-
Solvent: MTBE (5 volumes)
Protocol:
-
Base Preparation (In-situ): In a separate vessel, mix TMP and MTBE. Cool to -10°C. Add n-BuLi slowly to generate LiTMP. Stir for 30 mins.
-
Cyclization: Add the solution of (R)-1,2-epoxyhex-5-ene to the LiTMP solution.
-
Quench: After 2 hours, quench with water.
-
Isolation: Separate phases. The product, (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, remains in the organic phase.
-
Note: This intermediate is volatile. Do not evaporate to dryness; carry forward as a solution if possible.
-
Step 3: Oxidation to (1R,5S)-Bicyclo[3.1.0]hexan-2-one
Objective: Convert the secondary alcohol to the final ketone using Green Chemistry principles.
Reagents:
-
Bicyclo[3.1.0]hexan-2-ol solution (from Step 2)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)
-
Sodium Bromide (NaBr) (0.1 equiv)
-
Sodium Hypochlorite (Bleach, 10-13%) (1.1 equiv)
-
Buffer: NaHCO₃ (to pH 8.5-9.5)
Protocol:
-
Biphasic Setup: Add aqueous NaBr and NaHCO₃ to the organic solution containing the alcohol. Cool to 0°C.[1][2]
-
Catalyst Charge: Add TEMPO.
-
Oxidant Feed: Slowly add NaOCl solution, maintaining Ti < 10°C.
-
Observation: The orange color of TEMPO will fade and reappear as the catalytic cycle turns over.
-
-
Completion: Monitor by GC. Quench excess oxidant with sodium thiosulfate.
-
Purification: Extract with MTBE. Wash with brine. Concentrate.
-
Final Isolation: Distillation (bp ~60°C at 10 mmHg) yields the pure ketone as a colorless oil.
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | Colorless liquid | Visual |
| Purity | > 98.0% | GC-FID |
| Enantiomeric Excess | > 99% ee | Chiral GC (Cyclodextrin column) |
| Residual Solvent | < 5000 ppm | HS-GC |
| Water Content | < 0.1% | Karl Fischer |
Self-Validating Checkpoint:
-
If the optical rotation of the final product is not
(c=1, CHCl₃), check the enantiopurity of the starting (R)-epichlorohydrin. Epimerization does not typically occur in the LiTMP step, so low ee% indicates poor starting material quality.
References
-
Primary Process Development
-
Hayes, J. F., et al. (2007).[2] "A Practical and Scaleable Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one." Organic Process Research & Development.
-
-
Lenacapavir Intermediate Synthesis (Modern Adaptation)
-
Biocatalytic Context (Related Scaffolds)
- Li, T., et al. (2012). "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate." Journal of the American Chemical Society.
-
General Review of Bicyclo[3.1.
- PharmaBlock White Paper. "Bicyclo[3.1.0]hexanes in Drug Discovery."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vapourtec.com [vapourtec.com]
- 4. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jsr.org [jsr.org]
- 9. verixiv.org [verixiv.org]
Troubleshooting & Optimization
Troubleshooting low diastereoselectivity in bicyclo[3.1.0]hexane synthesis
Ticket Subject: Low Diastereomeric Ratio (dr) in Bicyclo[3.1.0]hexane Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Geometry of Frustration
You are likely here because your bicyclo[3.1.0]hexane synthesis—a critical scaffold in glutamate receptor agonists and antiviral agents—is yielding a frustrating mixture of endo and exo isomers (or syn/anti relative to the bridge).
The bicyclo[3.1.0] system is unique: it forces a "boat-like" conformation on the five-membered ring. Controlling the approach of the carbene (or carbenoid) to the convex (exo) or concave (endo) face is governed by a delicate balance of steric hindrance and electronic direction .
This guide is structured as a Level 3 Support Workflow. Identify your method below and follow the troubleshooting logic.
Module 1: The Simmons-Smith Route (Zinc Carbenoids)
Primary Mechanism: Cheletropic addition via Zinc-Carbenoid (
Diagnostic Phase
User Question: "I have an allylic alcohol, but I'm getting poor selectivity or the wrong isomer. Why?"
Root Cause Analysis: The Simmons-Smith reaction is famous for the Hydroxyl-Directing Effect . The zinc reagent coordinates to the oxygen of an allylic or homoallylic alcohol, delivering the methylene group to the same face (syn-addition). If you are seeing low selectivity, this coordination is failing or competing with steric factors.
Troubleshooting Protocol 1.1: Restoring the Directing Effect
| Variable | Adjustment | The "Why" (Mechanism) |
| Solvent | Switch to DCM or DCE. Avoid THF or Ether. | Ethers are Lewis bases. They coordinate to the Zinc, outcompeting your substrate's hydroxyl group, killing the directing effect. |
| Reagent | Use Furukawa Conditions ( | The ethyl group makes the zinc more Lewis acidic than the traditional Zn-Cu couple, enhancing coordination to the alcohol. |
| Stoichiometry | Use >2.0 equiv of Zn reagent. | One equivalent coordinates the alcohol (deprotonation/complexation); the second equivalent performs the cyclopropanation. |
| Protection | Deprotect the alcohol. | A bulky silyl ether (TBS/TBDPS) blocks coordination. The reaction reverts to steric control (usually anti to the bulky group). |
Advanced Protocol: The Charette Modification
If the basic directing effect fails, use Charette’s chiral auxiliary or Lewis Acid enhancement.
-
Add a Lewis Acid: Add a stoichiometric amount of a mild Lewis acid (e.g.,
) to pre-complex the alcohol before adding the zinc reagent. -
Chiral Additives: If enantioselectivity is also required, use dioxaborolane ligands which form a rigid scaffold with the zinc carbenoid.
Visualization: The Coordination Hinge
The following diagram illustrates the transition state required for high syn-selectivity.
Caption: Figure 1. The "Butterfly" transition state where Zinc coordination to the allylic alcohol ensures syn-delivery. Solvents like THF disrupt this bridge.
Module 2: Transition Metal Catalysis (Diazo Decomposition)
Primary Mechanism: Metal-Carbenoid formation (Rh, Cu, Ru) + Alkene addition. Default Selectivity: Thermodynamic (Exo isomer is usually favored to minimize A(1,3) strain).[1]
Diagnostic Phase
User Question: "I am using Rh2(OAc)4 and Ethyl Diazoacetate (EDA), but I get a 1:1 mixture of endo/exo. How do I favor one?"
Root Cause Analysis: Rhodium(II) acetate is a "naked" catalyst. It lacks the steric bulk to enforce a specific trajectory. To control diastereoselectivity (dr), you must use the Ligand Wall concept. The ligand sphere around the metal center dictates whether the carbene approaches the alkene "sideways" or "head-on."
Troubleshooting Protocol 2.1: Ligand Selection Matrix
| Desired Isomer | Recommended Catalyst | Mechanism of Action |
| Exo (Trans) | Rh2(esp)2 or Rh2(TPA)4 | Bulky carboxylates (Triphenylacetate) or bridged ligands (esp) create a wall that forces the ester group of the carbene away from the alkene substituents (thermodynamic control). |
| Endo (Cis) | Doyle Catalysts (Rh2(MEPY)4) | Carboxamidate ligands (MEPY, OX) are electronically different and can create a "chiral pocket" that may favor the kinetic endo product via specific non-covalent interactions (e.g., pi-stacking). |
| Enantio + Diastereo | Rh2(DOSP)4 (Davies Catalyst) | Uses huge arylsulfonylprolinate ligands. Excellent for Donor/Acceptor carbenes. The "DOSP wall" enforces extremely high selectivity (>95% de). |
Critical Workflow: The "Slow Addition" Rule
Low dr is often caused by high background reactions (carbene dimerization).
-
Concentration: Keep the alkene concentration high (neat, if possible).
-
Addition Rate: Use a syringe pump to add the diazo compound over 4–8 hours. This keeps the steady-state concentration of the metal-carbene low, ensuring it reacts with the alkene rather than itself.
Visualization: The Ligand Wall
Caption: Figure 2. Ligand sterics dictate the approach vector. Bulky ligands (Green) enforce trajectory, while small ligands (Grey) allow mixed results.
Module 3: Intramolecular Alkylation (The "Plan C")
Primary Mechanism:
Diagnostic Phase
User Question: "I can't get the ring to close, or the stereochemistry is inverted."
Troubleshooting Protocol 3.1:
-
Inversion Rule: This is an
reaction. The nucleophile (enolate/nitrile anion) attacks from the backside of the leaving group.-
Implication: To get a cis-fused bicyclo[3.1.0], your leaving group and your nucleophile must be trans on the cyclopentane ring precursor.
-
-
Base Choice:
-
LiHMDS/NaHMDS: Standard for ester enolates.
-
KOtBu: Good for nitriles.
-
Warning: If the base is too small or the temperature too high, you may epimerize the stereocenter before cyclization, ruining dr. Keep it cold (-78 °C to 0 °C).
-
FAQ: Quick Fixes for Common Failures
Q: My reaction stalls at 50% conversion. Should I add more catalyst?
-
A: For Rh-catalysis, yes. The catalyst can die (reduce to Rh(0) or complex with azines). Add a second portion. For Simmons-Smith, adding more
usually helps, but ensure your reagents are fresh. Oxidized zinc is useless.
Q: Can I use water in the workup?
-
A: Yes, but be careful with Simmons-Smith. The zinc byproducts form a thick gel/emulsion. Tip: Quench with saturated aqueous Rochelle's salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours. It solubilizes the zinc salts, giving you clean layers.
Q: I need the 'Endo' isomer, but Rhodium gives me 'Exo'.
-
A: Switch strategies. Use the Simmons-Smith reaction with a directing group (OH) that is positioned to force the methylene into the concave face. Alternatively, use a "Donor-Acceptor" carbene with a specific chiral catalyst (like Rh2(S-DOSP)4) designed to overturn thermodynamic bias.
References
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][5] Organic Reactions. [Link][1][6][7][8][9][10][11][12][13][14]
-
Doyle, M. P., et al. (2010). Catalytic Asymmetric Cyclopropanation. Chemical Reviews. [Link]
-
Panne, P., DeAngelis, A., & Fox, J. M. (2008).[15] Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity.[15] Organic Letters. [Link][7]
-
Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[16] Improved Zinc-Catalyzed Simmons-Smith Reaction.[5] Organic Letters. [Link]
-
Koster, A. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation.[7][10] Organic Letters. [Link][7]
Sources
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. ias.ac.in [ias.ac.in]
- 13. Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation [academia.edu]
- 15. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 16. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Enantioselectivity in Bicyclo[3.1.0]hexane Formation
Welcome to the Technical Support Center for the asymmetric synthesis of bicyclo[3.1.0]hexane systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the enantiomeric excess (ee) of their reactions. The bicyclo[3.1.0]hexane motif is a key structural element in numerous biologically active molecules and natural products, making its stereocontrolled synthesis a critical objective.[1][2][3][4]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and elevate the enantioselectivity of your synthetic routes.
Section 1: Foundational Principles & Troubleshooting Workflow
Achieving high enantiomeric excess in the formation of bicyclo[3.1.0]hexane frameworks, often via intramolecular cyclopropanation, is a multifactorial challenge. Success hinges on a nuanced understanding of the interplay between the catalyst, substrate, and reaction environment. Below is a logical workflow to diagnose and resolve suboptimal enantioselectivity.
Troubleshooting Low Enantiomeric Excess (ee)
Low or inconsistent ee is a frequent hurdle. This workflow provides a systematic approach to identifying the root cause.
Caption: Systematic workflow for troubleshooting low enantiomeric excess.
Section 2: Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: My rhodium-catalyzed intramolecular cyclopropanation is giving low ee. How critical is the choice of chiral ligand?
A1: The choice of the chiral ligand is arguably the most critical factor in determining enantioselectivity in rhodium-catalyzed cyclopropanations. The ligand framework creates the chiral environment around the metal center, directly influencing the facial selectivity of the carbene addition to the olefin.
-
Causality: The steric and electronic properties of the ligand dictate the orientation of the substrate-catalyst complex in the transition state. For instance, in the formation of bicyclo[3.1.0]hexanes from vinyldiazomethanes, dirhodium catalysts with bulky N-(arylsulfonyl)prolinate ligands have been shown to provide high levels of enantioselectivity. The D2 symmetric arrangement of these ligands effectively shields one face of the reactive carbene intermediate.[5]
-
Actionable Advice: If you are observing low ee, consider screening a panel of ligands. For rhodium-catalyzed reactions, catalysts like Rh₂(S-DOSP)₄ and its derivatives are well-established for high enantioselectivity.[6][7] The choice of ligand can be substrate-dependent, so what works for one system may not be optimal for another.[8]
Q2: I'm considering a palladium-catalyzed approach. What type of ligands are effective for synthesizing bicyclo[3.1.0]hexanes?
A2: For palladium-catalyzed enantioselective cyclizations, such as the oxidative cyclization of enynes to form bicyclo[3.1.0]hexane skeletons, chiral ligands like SPRIX have proven highly effective.[9] In one reported case, a Pd-i-Pr-SPRIX complex achieved up to 95% ee.[9] The rigid spiro structure of SPRIX ligands provides a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction.
Reaction Parameters
Q3: How does reaction temperature influence the enantiomeric excess of my cyclopropanation?
A3: Temperature is a critical parameter that can have a profound impact on enantioselectivity.[10] Generally, lowering the reaction temperature enhances enantioselectivity.[10]
-
Thermodynamic Rationale: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric ratio. Lowering the temperature increases the impact of this energy difference, favoring the formation of the enantiomer that proceeds through the lower energy transition state.[10][11]
-
Practical Observation: In many asymmetric catalytic systems, a decrease in temperature from ambient to 0°C or lower can significantly boost the ee.[12] However, in some rare cases, an optimal temperature may exist, and deviating in either direction can lower the ee.[10] There are even instances where a change in temperature can invert the enantioselectivity of a reaction.[12][13]
-
Recommendation: If you are experiencing low ee, a temperature screening study is highly recommended. Start by running the reaction at 0°C and then at -20°C or -40°C, while monitoring the reaction time, as kinetics will be slower.
Q4: Can the choice of solvent dramatically alter the ee? I'm currently using Dichloromethane (DCM).
A4: Yes, the solvent can have a dramatic and sometimes non-intuitive effect on enantioselectivity. The solvent influences the conformation of the catalyst-substrate complex and the stability of the transition states.[10]
-
Case Study - HFIP: A study on dirhodium tetracarboxylate-catalyzed cyclopropanation showed that switching the solvent from DCM to hexafluoroisopropanol (HFIP) significantly improved enantioselectivity for a range of substrates.[14] In one instance, the ee increased from 36% in DCM to 90% in HFIP.[14] Interestingly, for one catalyst, the switch to HFIP even caused a reversal of the major enantiomer formed.[14]
-
General Trends: While highly system-dependent, non-coordinating, non-polar solvents like pentane or hexane are often good starting points for rhodium-catalyzed cyclopropanations as they can enhance enantioselectivity.[5][6]
-
Troubleshooting Step: If your current solvent system is underperforming, screen a range of solvents with varying polarities and coordinating abilities (e.g., hexane, toluene, diethyl ether, THF, dimethyl carbonate).[15] Ensure all solvents are anhydrous and of high purity, as trace impurities can negatively impact the catalyst.[10]
Q5: My ee is inconsistent between runs, despite keeping the main parameters constant. What should I check?
A5: Inconsistent results often point to issues with reagent purity or subtle variations in reaction setup.
-
Substrate and Reagent Purity: Scrutinize the purity of all starting materials.[10] Trace impurities in your substrate or diazo compound can act as catalyst inhibitors or competing substrates.[10] For example, residual halides from a previous synthetic step can poison many transition metal catalysts.[10] Ensure diazo compounds are fresh, as they can degrade over time.
-
Catalyst Quality: The activity and selectivity of a catalyst can vary between batches. It is good practice to perform a small-scale test reaction with a new batch of catalyst using a standard substrate for which the outcome is well-established.[10]
-
Atmosphere Control: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Air or moisture leaks can deactivate the catalyst and lead to reproducibility issues.[10]
Section 3: Data-Driven Insights & Protocols
Table 1: Effect of Solvent on Enantioselectivity in Rhodium-Catalyzed Cyclopropanation
This table summarizes the significant impact of solvent choice on the enantiomeric excess in the cyclopropanation reaction between a representative aryldiazoacetate and an alkene, catalyzed by different dirhodium catalysts.
| Catalyst | Solvent | Enantiomeric Excess (ee) | Source |
| Rh₂(NTTL)₄ | Dichloromethane (DCM) | 36% | [14] |
| Rh₂(NTTL)₄ | Hexafluoroisopropanol (HFIP) | 90% | [14] |
| Rh₂(TCPTAD)₄ | Dichloromethane (DCM) | 74% (R) | [14] |
| Rh₂(TCPTAD)₄ | Hexafluoroisopropanol (HFIP) | 82% (S) | [14] |
| Rh₂(S-NTTL)₄ | Dichloromethane (DCM) | 22-60% | [14] |
| Rh₂(S-NTTL)₄ | Hexafluoroisopropanol (HFIP) | >73% | [14] |
Data extracted from a study on solvent effects, demonstrating the dramatic improvement and even reversal of enantioselectivity.[14]
Experimental Protocol: General Procedure for Optimizing Enantioselective Intramolecular Cyclopropanation
This protocol provides a step-by-step guide for a small-scale reaction to screen conditions for improving the ee of bicyclo[3.1.0]hexane formation from an allylic diazoacetate precursor.
1. Reagent and Glassware Preparation:
- All glassware should be oven-dried (120°C) overnight and cooled under a stream of dry argon or nitrogen.
- The chosen solvent (e.g., pentane, dichloromethane, dimethyl carbonate) must be anhydrous and degassed. Use a freshly opened bottle or distill from an appropriate drying agent.[5][10]
- The allylic diazoacetate substrate must be of high purity. If necessary, purify by column chromatography immediately before use.
- The chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, Rh₂(R-p-Ph-TPCP)₄) should be handled under an inert atmosphere.[6][15]
2. Reaction Setup:
- To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral dirhodium(II) catalyst (0.01 to 1 mol%).
- Evacuate and backfill the flask with argon three times.
- Add the anhydrous, degassed solvent (to achieve a substrate concentration of ~0.1 M) via syringe.
- Cool the solution to the desired temperature (e.g., 25°C, 0°C, -20°C) using a cryostat or appropriate cooling bath.
3. Reaction Execution:
- Dissolve the allylic diazoacetate substrate in the anhydrous, degassed solvent in a separate flame-dried flask under argon.
- Using a syringe pump, add the substrate solution to the stirred catalyst solution over a period of 4-8 hours. Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions and can improve selectivity.
- Allow the reaction to stir at the set temperature for an additional 2-4 hours after the addition is complete.
4. Monitoring and Workup:
- Monitor the reaction progress by TLC or ¹H NMR by taking aliquots.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
5. Analysis:
- Determine the enantiomeric excess of the purified bicyclo[3.1.0]hexane product using chiral HPLC or GC with an appropriate chiral stationary phase.
prep [label="1. Preparation\n- Dry Glassware\n- Anhydrous Solvent\n- Pure Reagents"];
setup [label="2. Reaction Setup\n- Add Catalyst\n- Inert Atmosphere\n- Add Solvent\n- Set Temperature"];
exec [label="3. Execution\n- Slow addition of\n Substrate Solution\n via Syringe Pump"];
monitor [label="4. Monitoring & Workup\n- TLC/NMR Analysis\n- Concentrate\n- Purify via Chromatography"];
analyze [label="5. Analysis\n- Determine ee via\n Chiral HPLC/GC"];
prep -> setup -> exec -> monitor -> analyze;
}
Caption: Experimental workflow for optimizing enantioselective cyclopropanation.
Section 4: Advanced Concepts & Alternative Strategies
Q6: Are there alternatives to transition metal catalysis for accessing chiral bicyclo[3.1.0]hexanes?
A6: Yes, several powerful alternative strategies exist.
-
Organocatalysis: Enantioselective Michael Initiated Ring Closure (MIRC) reactions, often catalyzed by chiral amine derivatives (e.g., from cinchona alkaloids or prolinol), can produce highly functionalized bicyclo[3.1.0]hexane systems with excellent enantioselectivity (up to 99% ee).[16][17] This approach avoids transition metals, which can be advantageous in pharmaceutical synthesis.
-
Biocatalysis: Engineered enzymes, such as myoglobin-based carbene transferases, have been developed to catalyze intramolecular cyclopropanations with high stereocontrol.[18] A significant advantage of this approach is the potential for stereodivergence; by remodeling the enzyme's active site through protein engineering, it's possible to selectively produce either enantiomer of the product from the same starting material.[18]
-
Chiral Auxiliaries: While catalytic methods are often preferred, the use of chiral auxiliaries attached to the substrate can provide a robust, albeit less atom-economical, route to enantiopure products. The directing effect of the auxiliary controls the facial selectivity of the cyclopropanation.[19]
This technical guide is intended to serve as a starting point for troubleshooting and optimizing your synthesis of bicyclo[3.1.0]hexanes. The key to success is a systematic and informed approach to experimentation, where each parameter is carefully considered and optimized.
References
- Troubleshooting low enantiomeric excess in asymmetric c
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation | Journal of the American Chemical Society - ACS Public
- Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity - Organic Chemistry Portal.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - University of Rochester.
- Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.
- Metal-catalyzed cyclopropan
- Stereoselective Cyclopropan
- Temperature drop triggers chirality twist | Research - Chemistry World.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J.
- Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct - PubMed.
- Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation.
- Bicyclo[3.1.0]hexane skeletons-containing compounds and our synthetic...
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid | Journal of the American Chemical Society.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC.
- Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.
- In Situ Kinetic Studies of Rh(II)
- Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations | Journal of the American Chemical Society.
- 1 Asymmetric Cyclopropan
- Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC)
Sources
- 1. Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 9. Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. sas.rochester.edu [sas.rochester.edu]
- 19. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
Technical Guide: Validating Absolute Configuration of Methanocarba Building Blocks
Executive Summary
The Challenge: Methanocarba nucleosides utilize a rigid bicyclo[3.1.0]hexane scaffold to lock the pseudosugar moiety into a specific conformation—either North (N) or South (S).[1] This conformational lock is critical for high-affinity binding to targets like the A3 adenosine receptor (A3AR) or viral polymerases. However, the synthesis of these scaffolds creates multiple chiral centers. Misassignment of the absolute configuration (R vs. S at the ring fusion) leads to complete loss of biological activity and invalid structure-activity relationship (SAR) data.
The Solution: This guide outlines a multi-tiered validation strategy. While X-ray crystallography remains the gold standard, it is often impractical for oily intermediates. We present a self-validating analytical workflow combining high-field NMR (
The Mechanics of the "Lock": North vs. South
Before validating, one must understand what is being validated. The bicyclo[3.1.0]hexane system forces the cyclopentane ring into a fixed puckering mode.
-
(N)-Methanocarba: Mimics the C3'-endo/C2'-exo conformation (typical of A-form RNA).
-
(S)-Methanocarba: Mimics the C2'-endo/C3'-exo conformation (typical of B-form DNA).
The absolute configuration of the bridgehead carbons (C1 and C5 of the bicyclic system) dictates this lock.
Figure 1: The bifurcation of sugar puckering determined by the bicyclic scaffold's absolute configuration.
Comparative Analysis of Validation Methods
The following table compares the three primary methods for assigning absolute configuration in methanocarba synthesis.
| Feature | Method A: X-Ray Crystallography | Method B: High-Field NMR ( | Method C: Circular Dichroism (CD) |
| Certainty | Absolute (100%) | High (>90%) | Moderate (Supportive) |
| Sample State | Single Crystal (Solid) | Solution ( | Solution (MeOH, Water) |
| Key Metric | Anomalous dispersion (Flack parameter) | Vicinal coupling constants ( | Cotton Effect (Sign/Amplitude) |
| Limitation | Requires crystal growth (difficult for oils) | Requires pure sample; complex multiplets | Requires reference standard |
| Verdict | Gold Standard | Routine Workhorse | Rapid Check |
Technical Deep Dive: The Validation Workflow
Method A: The Gold Standard (X-Ray)
If your intermediate or final nucleoside crystallizes, this is the definitive method.
-
Mechanism: Uses anomalous scattering (typically of heavy atoms like Cl, S, or I) to distinguish enantiomers.[2]
-
Protocol Note: Many methanocarba analogues are oils. To induce crystallization, derivatize the 5'-hydroxyl with a heavy-atom containing group, such as a p-bromobenzoate or a 3-iodobenzyl moiety on the nucleobase.
Method B: The Routine Workhorse (NMR Analysis)
The rigid geometry of the bicyclo[3.1.0]hexane ring results in highly specific Karplus relationships. The coupling constants (
-
Diagnostic Signal: Look at the coupling between the proton at the pseudo-anomeric position (H1') and the bridgehead proton (H2').
-
The Rule:
-
(N)-isomer: Typically shows a characteristic coupling constant range (e.g.,
Hz) due to the dihedral angle approaching 90°. -
(S)-isomer: Distinctly different coupling pattern due to the altered dihedral angle.
-
Note: Always compare experimental
values against literature values for the specific bicyclic alcohol intermediate (see References).
-
Method C: Synthetic Provenance (Chiral Pool)
The most practical validation for scale-up is ensuring the starting material's chirality is preserved.
-
Route: Start from D-Ribose .
-
Validation: The transformation from D-ribose to the bicyclic intermediate involves a specific sequence (protection
iodination cyclization). If the starting material is pure D-ribose and the reaction mechanism is stereospecific (inversion/retention), the product must be the expected enantiomer. -
Risk: Racemization during base-catalyzed steps. This is why analytical validation (Method B) is still required.
Experimental Protocol: The "Self-Validating" Analytical Loop
This protocol describes how to validate a new batch of methanocarba intermediate (e.g., the bicyclic alcohol) without growing a crystal.
Prerequisites:
-
500 MHz (or higher) NMR Spectrometer.
-
Polarimeter or CD Spectrometer.[3]
-
Reference data (Marquez et al.).[1]
Step 1: 1H-NMR Fingerprinting
-
Dissolve 5-10 mg of the bicyclic intermediate in
. -
Acquire a standard 1H spectrum with sufficient scans (ns=32) for high resolution.
-
Critical Check: Expand the region 0.5–2.0 ppm (cyclopropyl protons) and 3.5–5.0 ppm (sugar protons).
-
Assignment: Identify the bridgehead protons. In the (N)-conformation, the cyclopropyl methylene protons (
) often appear as distinct multiplets with large geminal coupling (~5-6 Hz) and specific vicinal coupling to the bridgehead. -
Verify: Does the
coupling match the "North" pattern (very small coupling) or "South" (larger coupling)?
Step 2: Optical Rotation / CD Correlation
-
Prepare a solution of defined concentration (e.g.,
in MeOH). -
Measure
. -
Comparison: Compare the sign (+/-) with the literature value for the specific intermediate derived from D-ribose.
-
CD Confirmation: If available, run a CD scan (200-350 nm). The Cotton effect at the absorption max of the nucleobase (approx 260 nm) is sensitive to the glycosidic bond angle, which is locked by the bicyclic ring.
Step 3: Chemical Correlation (Optional but Recommended)
If NMR and Rotation are ambiguous:
-
Derivatize a small aliquot with a chiral shift reagent (e.g., Mosher's acid chloride).
-
Compare the
or NMR of the diastereomers. This confirms enantiomeric purity (ee%) and absolute configuration if the values are analyzed.
Decision Matrix & Workflow
Use this logic flow to validate your building block.
Figure 2: Decision matrix for validating absolute configuration of methanocarba nucleosides.
References
-
Marquez, V. E., et al. (1996). "Nucleosides with a Twist. Can Fixed Forms of the Sugar Ring Be Used to Define the Biologically Active Conformer of a Nucleoside?" Journal of Medicinal Chemistry.
- Foundational text defining the N vs S lock and synthesis.
-
Jacobson, K. A., et al. (2000). "Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists." Journal of Medicinal Chemistry.
- Provides specific biological data and SAR for the (N)-methanocarba scaffold.
-
Tosh, D. K., et al. (2012). "Methanocarba nucleosides as A3 adenosine receptor agonists." Bioorganic & Medicinal Chemistry.
- Contains detailed experimental protocols and NMR d
-
Flack, H. D. (1983).[4] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.
- The theoretical basis for X-ray absolute configuration determin
Sources
- 1. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Technical Guide: Chiral GC Analysis of [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol Purity
Executive Summary
The precise enantiomeric quantification of [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol is critical in the development of mGluR agonists and antiviral pharmacophores. As a rigid bicyclic alcohol with three stereocenters, this molecule presents a dual separation challenge: distinguishing the target enantiomer from its mirror image (1S,3s,5R) while simultaneously resolving diastereomeric impurities (cis/trans isomers at the C3 position).
This guide compares the two industry-standard approaches for this analysis: Direct Chiral GC using functionalized cyclodextrins versus Derivatization-GC using trifluoroacetic anhydride (TFAA). While High-Performance Liquid Chromatography (HPLC) is often a default for chiral analysis, Gas Chromatography (GC) is superior here due to the analyte's lack of strong chromophores and high volatility.
The Analytical Challenge
The target molecule contains a fused cyclopropane-cyclopentane ring system. The "3r" notation indicates relative stereochemistry where the hydroxymethyl group is in a specific orientation (typically trans to the cyclopropane bridge).
-
Target: (1R,3r,5S) – The active pharmaceutical intermediate.
-
Impurity A (Enantiomer): (1S,3s,5R) – Must be controlled to <0.5% (or stricter based on stage).
-
Impurity B (Diastereomers): (1R,3s,5S) – The cis-isomer (if target is trans).
Why Standard Phases Fail: Achiral phases (e.g., DB-5, DB-Wax) separate based on boiling point or polarity. They can separate diastereomers (different physical properties) but cannot resolve enantiomers (identical physical properties in achiral environments).[1]
Comparative Analysis of Methodologies
Method A: Direct Chiral GC (The Gold Standard)
Mechanism: This method utilizes a capillary column coated with a permethylated
-
Recommended Column: Rt-bDEXse or CP-Chirasil-Dex CB (2,3-di-O-ethyl-6-O-t-butyl dimethylsilyl-
-cyclodextrin). -
Pros: Minimal sample preparation; direct injection; high throughput.
-
Cons: Peak tailing possible if liner is active; column life reduced by moisture.
Method B: Derivatization-GC (TFAA)
Mechanism: The alcohol is reacted with trifluoroacetic anhydride (TFAA) to form the trifluoroacetate ester. This blocks the hydroxyl group, eliminating hydrogen bonding with active sites (silanols) in the inlet or column.
-
Reagent: Trifluoroacetic Anhydride (TFAA).[2]
-
Pros: Sharpens peak shape (eliminates tailing); increases volatility; often reverses elution order (enantioreversal), potentially moving the minor impurity before the major peak (better for quantitation).
-
Cons: Requires chemical handling; moisture sensitive derivatives; excess reagent can damage column if not vented/removed.
Performance Metrics Comparison
The following data represents typical performance metrics observed during method validation for bicyclic alcohols on a 30m
| Metric | Method A: Direct Injection | Method B: TFAA Derivatization |
| Stationary Phase | ||
| Resolution ( | 1.8 – 2.2 | 2.5 – 3.5 |
| Tailing Factor ( | 1.1 – 1.3 | 0.95 – 1.05 |
| LOD (ng on column) | 5.0 ng | 1.0 ng (improved S/N) |
| Prep Time | 5 mins (Dilute & Shoot) | 45 mins (Reaction + Extraction) |
| Elution Order | (1S) then (1R) [Typical] | Often Reversed (Check experimentally) |
| Robustness | Moderate (Temp sensitive) | High (Derivative is stable) |
Expert Insight: Choose Method A for routine process monitoring due to speed. Choose Method B for final release testing where trace detection (LOD) and peak symmetry are paramount.
Detailed Experimental Protocol (Method A - Direct)
This protocol is designed to be self-validating. If system suitability fails, do not proceed to sample analysis.
Equipment & Reagents
-
GC System: Agilent 7890/8890 or equivalent with Split/Splitless inlet and FID.
-
Column: Rt-bDEXse (30 m
0.25 mm ID 0.25 µm df) or equivalent. -
Solvent: Dichloromethane (HPLC Grade) or MTBE. Avoid alcohols (competes for CD cavity).
Instrument Conditions
-
Inlet: 230°C, Split ratio 20:1.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 80°C for 2 min.
-
Ramp 2°C/min to 140°C (Critical for chiral resolution).
-
Ramp 20°C/min to 220°C.
-
Hold 5 min (Bake out).
-
-
Detector (FID): 250°C,
30 mL/min, Air 400 mL/min.
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 20 mL vial.
-
Dilution: Dissolve in 10 mL Dichloromethane (1.0 mg/mL).
-
System Suitability Solution: Mix equal parts of (1R) standard and (1S) enantiomer standard to create a racemic mixture (0.5 mg/mL each).
System Suitability Criteria (Pass/Fail)
-
Resolution (
): > 1.5 between enantiomers. -
Tailing Factor: < 1.3 for the main peak.
-
Retention Time Precision: < 0.5% RSD (n=6 injections).
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for optimizing the separation of bicyclic chiral alcohols.
Figure 1: Decision tree for chiral method development, prioritizing direct injection but utilizing TFAA derivatization if resolution or peak shape is insufficient.
Validation Strategy (ICH Q2(R1))
To ensure the method is reliable for regulatory submission, adhere to the following ICH Q2(R1) guidelines [1, 7]:
-
Specificity: Inject the synthesis precursors and known diastereomers. Ensure no interference with the chiral peaks.
-
Linearity: Prepare 5 levels of the unwanted enantiomer (e.g., 0.05% to 2.0% of target concentration).
must be > 0.99. -
Accuracy (Recovery): Spike the pure (1R) target with known amounts of (1S) enantiomer at 0.1%, 0.5%, and 1.0%. Recovery should be 90-110%.
-
Robustness: Vary oven ramp rate by ±1°C/min and flow rate by ±10%. Ensure
remains > 1.5.[3]
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][3][4][5][6][7][8] Journal of Chromatography A, 906(1-2), 275-299. Link
-
Restek Corporation. (2020).[4] Chiral Separation and Optimization on Substituted
-Cyclodextrin Columns. Application Note. Link -
Obert, L., et al. (2025). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.[5][9] ResearchGate. Link
-
Agilent Technologies. Chiral GC Columns for Enantiomer Separation. Selection Guide. Link
Sources
Advanced Spectroscopic Profiling of (N)-Methanocarba Scaffolds as HIV-1 Capsid Modulators
Topic: Spectroscopic Characterization of (N)-Methanocarba HIV Capsid Interactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Context
In the modern era of HIV drug discovery, the viral capsid (CA) has evolved from a mere protective shell to a dynamic "selectivity filter" that regulates reverse transcription (RT). While (N)-methanocarba nucleosides (bicyclo[3.1.0]hexane nucleosides) are classically designed as high-affinity Reverse Transcriptase inhibitors (acting as chain terminators), their efficacy is strictly gated by their ability to translocate through the electropositive R18 pore of the HIV-1 capsid hexamer.
This guide details the spectroscopic characterization of (N)-methanocarba derivatives, focusing on their interaction with the CA hexamer. Unlike standard RT assays, this workflow isolates the capsid permeation and binding step , comparing the rigid "North" (C3'-endo) conformation against flexible native nucleotides and "South" (C2'-endo) conformers.
The Core Question: Does the pre-organized (N)-conformation facilitate rapid pore transit (enhancing potency) or induce steric trapping within the hexamer (acting as a pore blocker)?
Comparative Analysis: Ligand Architectures
The following table compares the physicochemical and structural properties of the (N)-methanocarba scaffold against its primary alternatives in the context of Capsid Pore interaction.
| Feature | (N)-Methanocarba (Analyte) | (S)-Methanocarba (Comparator) | Native dNTPs (Control) | IP6 (Pore Blocker Benchmark) |
| Ring Conformation | Locked North (C3'-endo) | Locked South (C2'-endo) | Flexible (Equilibrium) | N/A (Planar Ring) |
| Pucker Geometry | Resembles A-form RNA/DNA | Resembles B-form DNA | Dynamic | N/A |
| Entropy Penalty | Low (Pre-organized) | Low (Pre-organized) | High (Must freeze to bind) | N/A |
| Capsid Interaction | Hypothesized Transient Binder | Hypothesized Low Affinity | Transient Translocation | High Affinity Anchor ( |
| Primary Mechanism | RT Chain Termination + Pore Transit | RT Inhibition (often weaker) | Natural Substrate | Capsid Stabilization |
Strategic Experimental Workflow
The characterization pipeline integrates three orthogonal spectroscopic techniques to validate binding mode, affinity, and structural impact.
Figure 1: Integrated workflow for characterizing capsid-interacting nucleotides. The process moves from thermal stability screening to atomic-level mapping and kinetic quantification.
Detailed Spectroscopic Protocols
Protocol A: Saturation Transfer Difference (STD) NMR
Objective: To map the specific protons of the (N)-methanocarba scaffold that are in direct contact (< 5 Å) with the Capsid Hexamer pore residues (Arg18, Lys25).
-
Rationale: STD-NMR is superior to X-ray crystallography for weak/transient interactions typical of pore translocation. The "North" lock may alter the vector of the base relative to the sugar, changing the contact surface with the pore.
Step-by-Step Methodology:
-
Protein Prep: Express and purify cross-linked HIV-1 CA hexamers (e.g., A14C/E45C mutant) to ensure stability in solution. Buffer exchange into
phosphate buffer (50 mM, pH 7.4). -
Sample Assembly: Prepare a sample with a high Ligand:Protein ratio (e.g., 100:1).
-
[Protein] = 10 μM
-
[Ligand] = 1 mM
-
-
Pulse Sequence: Use a standard STD pulse sequence with a train of Gaussian pulses for saturation.
-
On-Resonance: Irradiation at -0.5 ppm (Protein methyls).
-
Off-Resonance: Irradiation at 30 ppm (Control).
-
-
Acquisition: Record 1D
spectra. Subtract "On" from "Off" to generate the STD spectrum. -
Analysis:
-
Integrate difference peaks.
-
Calculate STD Amplification Factor (
) : . -
Interpretation: High
at the bicyclic sugar protons indicates the methanocarba scaffold is driving the interaction with the pore.
-
Protocol B: Differential Scanning Fluorimetry (DSF)
Objective: To determine if the (N)-methanocarba ligand stabilizes or destabilizes the capsid lattice.
-
Rationale: Known pore binders like IP6 significantly increase the melting temperature (
) of CA hexamers. If (N)-methanocarba mimics IP6 binding, a positive will be observed. If it is merely transported, should be negligible.
Step-by-Step Methodology:
-
Mix: In a qPCR plate, mix:
-
HIV-1 CA Hexamer (final 5 μM).
-
SYPRO Orange dye (5x).
-
(N)-Methanocarba Ligand (Titration: 0, 10, 50, 100, 500 μM).
-
-
Ramp: Heat from 25°C to 95°C at 1°C/min.
-
Detection: Monitor fluorescence (Ex: 490 nm / Em: 575 nm).
-
Data Processing: Calculate the first derivative of fluorescence (-dF/dT). The peak indicates
. -
Validation: Compare
against IP6 (positive control, usually +10°C) and native dATP (negative control).
Protocol C: Surface Plasmon Resonance (SPR)
Objective: To quantify the kinetics (
-
Rationale: Transient translocation requires fast
. If the (N)-lock creates a "sticky" ligand, will decrease, potentially blocking the pore for other nucleotides (a competitive inhibition mechanism).
Methodology:
-
Immobilization: Biotinylate CA hexamers (via AviTag or reactive Cys) and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU.
-
Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20), pH 7.4. Crucial: Include 10 mM
if testing triphosphates. -
Injection: Inject (N)-methanocarba analyte at 5 concentrations (e.g., 10 - 200 μM).
-
Contact time: 60s.
-
Dissociation time: 120s.
-
-
Reference: Subtract signal from a flow cell containing denatured CA or monomeric CA (which lacks the central pore).
-
Fitting: Fit to a 1:1 Steady State Affinity model (for fast kinetics) or Kinetic model (if residence time is significant).
Mechanistic Visualization: The Pore Interaction
The diagram below illustrates the competing hypotheses: Translocation (desired for RT inhibition) vs. Occlusion (Capsid inhibition).
Figure 2: Mechanistic divergence.[1] The rigid (N)-conformation may lead to 'Steric Trapping' at the R18 pore, effectively acting as a capsid inhibitor, or facilitate 'Fast Translocation' to reach the RT enzyme.
References
-
Marquez, V. E., et al. (2005). "Nucleosides with a Twist. Can Fixed Forms of Sugar Ring Pucker Influence Biological Activity in Nucleosides and Oligonucleotides?" Journal of Medicinal Chemistry. Link
-
Jacques, D. A., et al. (2016). "HIV-1 uses dynamic capsid pores to import nucleotides and fuel encapsidated DNA synthesis." Nature. Link
-
Mallery, D. L., et al. (2018). "IP6 is an HIV-1 host cofactor that promotes capsid stability and reverse transcription."[2] Science. Link
-
Price, A. J., et al. (2014). "CPSF6 defines a conserved capsid interface that modulates HIV-1 replication." PLOS Pathogens. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. Link
Sources
Safety Operating Guide
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol
The Precautionary Principle: A Foundation for Safety
When the hazards of a substance are not fully characterized, the "precautionary principle" should be applied.[2][3] This means treating the substance as potentially hazardous until sufficient data is available to suggest otherwise. For [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol, we will operate under the assumption that it may be an irritant, toxic, and/or have other unknown adverse health effects.
Core Personal Protective Equipment (PPE)
A baseline of PPE is mandatory for any work involving [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol, regardless of the quantity being handled.[4][5]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2][6] However, due to the unknown potential for splashes of this liquid compound, chemical splash goggles are strongly recommended.[7] When there is a significant risk of splashing, such as during transfers of larger volumes, a face shield should be worn in conjunction with goggles.[2][7]
-
Skin Protection:
-
Gloves: Given that the compound is an alcohol, nitrile or neoprene gloves are appropriate choices as they provide good resistance to alcohols.[2][7] Always double-glove to provide an extra layer of protection, especially when handling concentrated solutions or for prolonged periods. It is crucial to inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat is advisable, especially if flammable solvents are also in use.[2] The lab coat should have long sleeves and be fully buttoned to provide maximum coverage.[8]
-
-
Respiratory Protection: While routine handling of small quantities in a well-ventilated area may not require respiratory protection, it is prudent to be prepared. All work with [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for aerosolization or if work must be performed outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator, such as an N95 or a half-face elastomeric respirator with appropriate cartridges.[6][9]
PPE Selection for Specific Operational Scenarios
The level of PPE should be escalated based on the scale and nature of the experimental work. The following table provides guidance for common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (<10 mL) in a Fume Hood | Safety glasses with side shields (goggles recommended) | Single pair of nitrile or neoprene gloves | Standard lab coat | Not generally required |
| Medium-Scale Handling (10-100 mL) or Transfers | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Lab coat | Work exclusively in a fume hood |
| Large-Scale Handling (>100 mL) or Potential for Splashing | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work exclusively in a fume hood; consider a respirator if aerosols are possible |
| Weighing of Solids (if applicable) | Safety glasses (goggles recommended) | Nitrile or neoprene gloves | Lab coat | Work in a ventilated balance enclosure or fume hood |
Procedural Guidance for PPE Use
Donning and Doffing:
-
Donning: Always don PPE before entering an area where [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol is handled. The order should be: lab coat, then eye protection, and finally gloves.
-
Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.[8]
Disposal:
-
Gloves and other disposable PPE: Contaminated disposable PPE should be placed in a designated hazardous waste container.[4]
-
Non-disposable PPE: Reusable PPE, such as face shields and goggles, should be decontaminated after each use according to your institution's guidelines.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol.
Caption: Decision tree for PPE selection when handling [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol.
Conclusion
The responsible handling of novel research chemicals like [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol is a cornerstone of a robust safety culture in the laboratory. By adhering to the precautionary principle and implementing the tiered PPE recommendations outlined in this guide, researchers can significantly mitigate potential risks. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.
- Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety.
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications.
- Guidelines for Safe Laboratory Practices. NextGen Protocols.
- Novel Compounds SOP.
- Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- Lab Safety Rules and Guidelines. (2024, January 23).
- SAFETY DATA SHEET. (2025, May 17). Sigma-Aldrich.
- Methanol Safety Data Sheet. (2019, November 29). Methanex.
- SAFETY DATA SHEET METHANOL. (2011, April 1). Univar.
- Methanol MSDS.
- SAFETY DATA SHEET. (2025, March 31). TCI Chemicals.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Safety data sheet. CPAChem.
- Personal protective solutions for Alcohol & Beverage industry applications. DuPont.
- [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol. Sigma-Aldrich.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA.
- Chemical Resistant Protective Gear. R.S. Hughes.
- Dress for Success: PPE for Distilleries. (2023, December 21). Spirits & Distilling.
- [(1r,3r,5s)-bicyclo[3.1.0]hexan-3-yl]methanol. PubChem.
- ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. PubChem.
Sources
- 1. PubChemLite - [(1r,3r,5s)-bicyclo[3.1.0]hexan-3-yl]methanol (C7H12O) [pubchemlite.lcsb.uni.lu]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. spiritsanddistilling.com [spiritsanddistilling.com]
- 7. hsa.ie [hsa.ie]
- 8. ethz.ch [ethz.ch]
- 9. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
